3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
BenchChem offers high-quality 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yl-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJLDQRNKOVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Architectural and Pharmacological Profiling of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Executive Summary
In modern medicinal chemistry, the design of neuroactive and metabolic therapeutics relies heavily on modular, highly optimized molecular scaffolds. 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a highly versatile chemical building block characterized by its unique combination of a basic amine anchor, a rigid heteroaromatic spacer, and a compact lipophilic vector.
This technical whitepaper provides an in-depth analysis of this scaffold, detailing its structural logic, validated synthetic pathways, and its critical role in the development of G-protein-coupled receptor (GPCR) ligands, particularly for Histamine H3 and muscarinic targets.
Structural Logic and Physicochemical Profiling
The architecture of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is intentionally designed to overcome the pharmacokinetic liabilities of traditional peptides and amides.
-
The 1,3,4-Oxadiazole Core: Acting as a robust bioisostere for esters and amides, this electron-deficient ring eliminates hydrogen bond donor (HBD) liabilities while providing two nitrogen hydrogen bond acceptors (HBAs). This substitution is a proven strategy to enhance metabolic stability against amidases and esterases, a technique frequently utilized in the development of muscarinic receptor agonists and 5-HT3 antagonists[1].
-
The Piperidine Ring: Substituted at the 3-position, the piperidine provides a secondary amine that is protonated at physiological pH. This basic center is the primary pharmacophoric anchor required for salt-bridge formation with conserved aspartate residues in aminergic GPCRs.
-
The Propan-2-yl (Isopropyl) Group: Positioned at the 5-position of the oxadiazole, this branched aliphatic group provides a compact lipophilic bulk. It is sterically demanding enough to drive the molecule into favorable hydrophobic sub-pockets within a receptor, maximizing van der Waals interactions while minimizing the entropic penalty of binding.
Table 1: Quantitative Physicochemical Properties
The following parameters highlight the scaffold's compliance with the "Rule of 3" for fragment-based lead discovery, ensuring optimal trajectory for Blood-Brain Barrier (BBB) penetration.
| Property | Value | Causality / Significance |
| Molecular Formula | C10H17N3O | Core atomic composition. |
| Molecular Weight | 195.26 g/mol | Highly fragment-like; allows for extensive downstream functionalization without exceeding Lipinski limits. |
| Topological Polar Surface Area | ~50.8 Ų | Optimal for CNS targets; falls well within the <90 Ų threshold required for passive BBB diffusion. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine allows for critical target anchoring. |
| Hydrogen Bond Acceptors (HBA) | 4 | Oxadiazole heteroatoms provide orientation-specific dipole interactions. |
| cLogP (Estimated) | 1.2 - 1.5 | Ideal baseline lipophilicity, preventing non-specific lipid partitioning while ensuring aqueous solubility. |
Pharmacological Utility & Mechanistic Insights
The 3-substituted piperidine-oxadiazole motif is a privileged scaffold in neuropharmacology. 1,3,4-oxadiazole derivatives are heavily utilized in the design of Histamine H3 receptor antagonists, which are actively investigated for the treatment of metabolic disorders like diabetes, as well as cognitive impairments[2]. The structural modularity of these compounds also extends to anti-allergic applications, where the oxadiazole ring modulates the basicity and orientation of the pharmacophore to selectively target histamine receptor subtypes[3].
Furthermore, piperidine-oxadiazole hybrids have demonstrated significant promise as multitargeted therapeutics for Alzheimer's disease. By functionalizing the piperidine nitrogen, researchers have successfully developed ligands that simultaneously inhibit acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1), leveraging the oxadiazole's rigidity to span distinct binding sites within these complex enzymes[4].
Pharmacophore deconstruction and GPCR binding logic for the scaffold.
Synthesis and Functionalization Strategy
The construction of 1,3,4-oxadiazoles is most efficiently achieved via the dehydrative cyclization of 1,2-diacylhydrazines. To ensure a high-yielding, self-validating workflow, the secondary amine of the piperidine must be temporarily masked. The tert-butoxycarbonyl (Boc) group is selected over Carboxybenzyl (Cbz) to avoid the need for harsh hydrogenation, which could theoretically compromise the oxadiazole ring under forcing conditions.
Self-Validating In-Process Control (IPC) Milestones
To guarantee the integrity of the synthesis, each step is gated by an analytical checkpoint. Proceeding without confirming the expected mass shift guarantees downstream failure.
| Synthetic Step | Target Intermediate | Analytical Method | Expected Result |
| Hydrazide Formation | Boc-piperidine-3-carbohydrazide | LC-MS (ESI+) | [M+H]+ at m/z 244.1 |
| Diacylhydrazine Formation | Boc-Pip-3-CO-NH-NH-CO-iPr | LC-MS (ESI+) | [M+H]+ at m/z 314.2 |
| Cyclodehydration | Boc-protected target | LC-MS (ESI+) | [M+H]+ at m/z 296.2 (Exact loss of 18 Da) |
| Boc Deprotection | Final Target Compound | 1H NMR (DMSO-d6) | Disappearance of 9H singlet at ~1.4 ppm |
Step-by-Step Experimental Protocol
Step 1: Hydrazinolysis of Boc-Nipecotic Acid Ester
-
Dissolve 1.0 eq of 1-Boc-piperidine-3-carboxylic acid methyl ester in absolute ethanol (0.5 M).
-
Add 3.0 eq of hydrazine hydrate (80% aqueous solution). Causality: Excess hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.
-
Reflux for 12 hours. Monitor via LC-MS until the starting material is consumed.
-
Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the hydrazide intermediate.
Step 2: Acylation with Isobutyryl Chloride
-
Suspend the hydrazide intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing premature Boc-cleavage.
-
Dropwise, add 1.1 eq of isobutyryl chloride. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the diacylhydrazine.
Step 3: Cyclodehydration via Phosphorus Oxychloride (POCl3)
-
Dissolve the diacylhydrazine in anhydrous toluene.
-
Add 2.0 eq of POCl3. Causality: POCl3 activates the enolized oxygen of the diacylhydrazine, making it an excellent leaving group and thermodynamically driving the aromatization of the 1,3,4-oxadiazole ring.
-
Heat to 90 °C for 4 hours.
-
Critical IPC: Sample the reaction for LC-MS. You must observe a mass shift of exactly -18 Da (loss of H2O). If the[M+H]+ 314.2 peak persists, extend heating.
-
Carefully quench the cooled reaction mixture over crushed ice to neutralize unreacted POCl3. Extract with ethyl acetate and purify via silica gel chromatography.
Step 4: Acidic Cleavage of the Boc Group
-
Dissolve the Boc-protected oxadiazole in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Causality: The 1,3,4-oxadiazole ring is highly stable to acidic conditions, making TFA the ideal reagent for rapid, clean Boc deprotection without ring-opening.
-
Stir at room temperature for 1 hour.
-
Concentrate to dryness. To obtain the free base, dissolve the residue in methanol, pass through a basic ion-exchange resin (e.g., Amberlyst A21), and evaporate to yield the pure 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
Synthetic workflow for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
References
1.[2] Title: Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. Source: ACS Medicinal Chemistry Letters. URL: [Link] 2.[1] Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Source: ACS Omega. URL: [Link] 3.[4] Title: Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Source: ACS Chemical Neuroscience. URL: [Link] 4.[3] Title: Synthesis of anti-allergic drugs. Source: RSC Publishing. URL: [Link]
Sources
The Isopropyl Oxadiazole Piperidine Pharmacophore: Molecular Profiling and Synthetic Methodologies in GPR119 Agonist Development
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a cornerstone of drug design. The isopropyl oxadiazole piperidine motif has emerged as a highly privileged pharmacophore, particularly in the development of G-protein-coupled receptor 119 (GPR119) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM)[1],[2]. This technical guide provides an in-depth analysis of the molecular properties, mechanistic rationale, and validated synthetic methodologies for this critical building block.
Physicochemical Profiling & Structural Isomerism
The core building block exists primarily in two isomeric forms utilized in drug discovery: 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine [3],[4]. Both isomers share the identical molecular weight and formula but differ in the spatial arrangement of the heteroatoms within the oxadiazole ring. This subtle difference dictates their dipole moments and hydrogen-bond trajectory, allowing medicinal chemists to fine-tune receptor binding affinity.
Quantitative Data Summary
| Physicochemical Parameter | 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine | 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine |
| Molecular Formula | C₁₀H₁₇N₃O | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol | 195.26 g/mol |
| CAS Registry Number | 733748-92-0 | 1082899-74-8 |
| Monoisotopic Mass | 195.137 Da | 195.137 Da |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | 50.8 Ų |
| Hydrogen Bond Donors | 1 (Piperidine NH) | 1 (Piperidine NH) |
| Hydrogen Bond Acceptors | 3 (Oxadiazole N, O) | 3 (Oxadiazole N, O) |
Data supported by commercial chemical profiling and structural databases[3],[4],[5].
Mechanistic Rationale in Drug Design (E-E-A-T)
The Principle of Bioisosterism
Early generations of piperidine-based agonists often utilized carbamate or ester capping groups on the piperidine nitrogen. However, esters and carbamates are highly susceptible to enzymatic cleavage by esterases in vivo, leading to rapid metabolic clearance and poor pharmacokinetic (PK) profiles[6].
As a Senior Application Scientist, the causality behind selecting the isopropyl oxadiazole group is clear: it serves as a metabolically robust bioisostere[1],[7].
-
Metabolic Stability: The aromatic 5-membered oxadiazole ring is entirely resistant to esterase activity.
-
Electronic Mimicry: The nitrogen and oxygen atoms of the oxadiazole ring preserve the critical hydrogen-bond accepting capabilities originally provided by the carbamate carbonyl[6].
-
Steric Bulk: The isopropyl group provides the exact lipophilic bulk required to anchor the molecule deep within the hydrophobic binding pocket of the target receptor[7].
Application in GPR119 Agonism
This specific structural motif was pivotal in the discovery of AR231453 , the first potent and orally efficacious small-molecule agonist of GPR119[8],[9]. Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates adenylate cyclase, elevating intracellular cAMP, which subsequently drives glucose-dependent insulin secretion and Glucagon-Like Peptide-1 (GLP-1) release[10],[11].
Functional signaling cascade of GPR119 activation leading to insulin and GLP-1 secretion.
Synthetic Methodology: Step-by-Step Protocol
To ensure a self-validating and reproducible system, the following protocol outlines the synthesis of the 1,2,4-oxadiazole isomer. Every step is designed with specific chemical causality to prevent side reactions and maximize yield[12],[13].
Protocol: Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
-
Carboxylic Acid Activation:
-
Action: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise and stir at room temperature for 1 hour.
-
Causality: CDI is explicitly chosen over thionyl chloride to activate the acid without generating harsh, acidic HCl byproducts that would prematurely cleave the acid-sensitive Boc protecting group.
-
-
Amidoxime Coupling:
-
Action: Add N-hydroxyisobutyramidine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
-
Causality: This specific amidoxime acts as a bifunctional nucleophile, installing both the isopropyl moiety and the N-O heteroatom sequence required for the final ring architecture.
-
-
Cyclodehydration:
-
Action: Heat the reaction mixture to 110°C for 12 hours. Monitor via LC-MS.
-
Causality: Elevated thermal energy is thermodynamically required to drive the intramolecular dehydration (loss of H₂O), closing the intermediate into the stable, aromatic 1,2,4-oxadiazole ring. LC-MS monitoring ensures the complete disappearance of the mass corresponding to the uncyclized intermediate.
-
-
Boc-Deprotection:
-
Action: Cool the mixture, extract, and concentrate. Treat the purified intermediate with 4N HCl in dioxane (10 eq) at room temperature for 2 hours.
-
Causality: Highly concentrated acidic cleavage cleanly removes the Boc group, revealing the free secondary amine of the piperidine. This amine is the critical attachment point for coupling to the main drug scaffold (e.g., the nitropyrimidine core in AR231453)[14].
-
-
Isolation:
-
Action: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography.
-
Step-by-step synthetic workflow for 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
In Vitro Validation Workflow (Self-Validating System)
To confirm the biological activity of compounds synthesized using this piperidine core, researchers utilize a functional cAMP accumulation assay[15],[11]. The protocol below is designed to be self-validating by incorporating internal controls.
Protocol: TR-FRET cAMP Accumulation Assay
-
Cell Preparation: Plate HEK-293 cells stably expressing human GPR119 in 384-well plates at a density of 10,000 cells/well.
-
Compound Treatment: Incubate the cells with serial dilutions of the synthesized GPR119 agonist in an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality (Self-Validation): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of cAMP, IBMX ensures that the measured cAMP levels are a direct, uncorrupted reflection of adenylate cyclase activation by the agonist.
-
-
Control Integration: Include wells treated with Forskolin (a direct adenylate cyclase activator) as a positive control, and vehicle (DMSO) as a negative baseline. This defines the maximum and minimum assay window, validating the assay's dynamic range.
-
Detection & Quantification: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP Cryptate). Read the TR-FRET signal on a microplate reader and calculate the EC₅₀ using a 4-parameter logistic curve fit. Recent PET imaging studies have successfully utilized similar validation pipelines to confirm target engagement of oxadiazole derivatives in vivo[16],[17].
References
-
Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 Source: Journal of Medicinal Chemistry (2008) URL:[Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]
-
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations Source: Journal of Medicinal Chemistry (2023) URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone | C21H25N5O3 | CID 45540243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]
- 5. Aralkylamines | Thermo Fisher Scientific [thermofisher.com]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. medchemexpress.com [medchemexpress.com]
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- 17. pubs.acs.org [pubs.acs.org]
Pharmacological Properties of 1,3,4-Oxadiazole Piperidine Derivatives: A Comprehensive Technical Guide
Executive Summary
The rational design of hybrid molecules is a cornerstone of modern medicinal chemistry. Among these, the fusion of the 1,3,4-oxadiazole nucleus with a piperidine ring has emerged as a highly versatile and potent scaffold. This technical guide explores the pharmacological landscape of 1,3,4-oxadiazole piperidine derivatives, detailing their mechanistic pathways, quantitative efficacy, and the rigorous synthetic and evaluative protocols required for their development.
Introduction: The Bioisosteric Power of 1,3,4-Oxadiazole-Piperidine Hybrids
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle, renowned for its metabolic stability and its ability to act as a bioisostere for amides, esters, and carboxylic acids[1]. By replacing highly metabolically susceptible ester or amide bonds with a 1,3,4-oxadiazole ring, researchers can significantly enhance the half-life and bioavailability of a drug candidate while maintaining critical hydrogen-bonding interactions with target receptors[2].
Conversely, piperidine is a saturated six-membered N-heterocycle that provides essential conformational flexibility[3]. The basic nitrogen atom within the piperidine ring allows for the formation of water-soluble salts, directly addressing the poor aqueous solubility often associated with rigid, planar aromatic systems.
The Causality of the Hybrid:
Fusing these two pharmacophores creates a synergistic structural framework. The oxadiazole core provides rigid hydrogen-bond acceptors (oxygen and nitrogen) essential for precise target binding, while the piperidine ring acts as a flexible linker or a basic anchor. This combination modulates the overall lipophilicity (
Core Pharmacological Properties & Mechanistic Pathways
Antimicrobial and Antitubercular Efficacy
1,3,4-oxadiazole-piperidine hybrids exhibit potent antibacterial and antifungal properties, often outperforming standard reference drugs in highly resistant strains[5].
-
Mechanism of Action: The lipophilic nature of the piperidine moiety allows the hybrid molecule to intercalate into and disrupt the lipid-rich bacterial cell membrane. Once intracellular, the 1,3,4-oxadiazole ring interacts with essential microbial enzymes, halting cellular respiration and replication[4]. Specific derivatives have shown profound inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in combating multi-drug resistant tuberculosis[6].
Anticancer and Antiproliferative Activity
The anticancer potential of these hybrids is a rapidly expanding area of oncology research[7].
-
Mechanism of Action: A validated pathway for these derivatives is the dual inhibition of critical DNA synthesis enzymes, most notably Thymidylate Synthase (TS). By acting as potent TS inhibitors, these compounds arrest the cell cycle in the S-phase, ultimately triggering apoptosis in rapidly dividing malignant cells[4].
Enzyme Inhibition (Metabolic & Neurological)
Recent structural modifications have tailored this scaffold for the management of metabolic and inflammatory disorders. For example, 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives have been synthesized as potent inhibitors of
-
Structure-Activity Relationship (SAR) Causality: The inhibitory profile is highly tunable. Research indicates that halogenated benzyl S-substituted compounds selectively inhibit
-glucosidase (crucial for managing postprandial hyperglycemia in diabetes), whereas fluoro-substituted variants specifically target LOX (mediating anti-inflammatory responses)[9].
Quantitative Pharmacological Data
To contextualize the efficacy of these derivatives, the following table summarizes key quantitative data derived from recent in vitro screenings.
| Compound Class / Derivative | Primary Target / Disease Model | Observed Potency (MIC / IC | Key Structural Feature Driving Activity |
| 1,3,4-Oxadiazole Bibenzopyrimidines | S. aureus, E. coli | MIC: 10.8 – 111.3 | 2,5-disubstitution pattern[5] |
| 2,3-Dihydro-1,3,4-oxadiazoles | Trypanosoma cruzi (Amastigotes) | IC | Dihydro-oxadiazole ring flexibility[10] |
| 1,3,4-Oxadiazole-Piperidine Hybrids | Thymidylate Synthase (TS) | IC | Dual pharmacophore integration[4] |
| S-Substituted Piperidinyl-Oxadiazoles | High selective inhibition | 4-Halogenated benzyl S-substitution[9] |
Standardized Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.
Protocol 4.1: Synthesis of the 1,3,4-Oxadiazole-Piperidine Core
This workflow describes the generation of a 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-thiol core, a highly versatile intermediate[9].
-
Esterification: React the piperidine-4-carboxylic acid precursor (e.g., ethyl isonipecotate) with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a basic medium to protect the piperidine nitrogen and form the ester intermediate.
-
Hydrazinolysis: Reflux the resulting ester with hydrazine hydrate in methanol for 4–6 hours.
-
Causality: Hydrazine acts as a potent nucleophile, displacing the alkoxy group to form the corresponding acid hydrazide.
-
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). Do not proceed until the ester spot completely disappears, preventing the carryover of unreacted starting material.
-
-
Cyclodehydration: Dissolve the acid hydrazide in absolute ethanol. Add potassium hydroxide (KOH) followed by dropwise addition of carbon disulfide (CS
). Reflux the mixture until hydrogen sulfide gas evolution ceases.-
Causality: KOH deprotonates the hydrazide, facilitating a nucleophilic attack on the electrophilic carbon of CS
. Subsequent elimination of water closes the ring, yielding the 1,3,4-oxadiazole-2-thiol core[9].
-
-
Diversification (S-Alkylation): React the thiol core with various alkyl or benzyl halides in the presence of a mild base (e.g., K
CO ) to generate a library of S-substituted derivatives.-
Self-Validation Checkpoint: Confirm the final structure via
H-NMR. The successful S-alkylation is validated by the disappearance of the SH proton signal (typically around 13-14 ppm) and the appearance of new aliphatic/benzylic signals.
-
Protocol 4.2: In Vitro Enzyme Inhibition Assay ( -Glucosidase)
-
Reagent Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: In a 96-well microplate, combine the test compound,
-glucosidase enzyme solution (in phosphate buffer, pH 6.8), and incubate at 37°C for 15 minutes.-
Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's active or allosteric site before the substrate is introduced.
-
-
Reaction Initiation: Add the substrate, p-nitrophenyl-
-D-glucopyranoside (pNPG). Incubate for an additional 20 minutes. -
Quantification & Validation: Stop the reaction by adding Na
CO . Measure absorbance at 405 nm.-
Self-Validation Checkpoint: Always run a positive control using a known inhibitor (e.g., Acarbose) alongside a negative control (vehicle only). If the positive control does not yield the expected IC
, the assay data must be discarded and the enzyme batch re-evaluated.
-
Visualizing the Mechanistic Pathway
The following diagrams map the synthetic logic and the multi-target pharmacological mechanisms of these hybrid derivatives.
Step-by-step synthetic workflow for 1,3,4-oxadiazole-piperidine hybrids.
Multi-target pharmacological mechanisms of 1,3,4-oxadiazole-piperidine derivatives.
References
-
[1],[2] De Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & De Athayde-Filho, P. F. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231. URL:[Link]
-
[5],[11],[12] Wang, J.-J., & Sun, W. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. URL:[Link]
-
[4] Mentese, E., et al. (2018). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
-
[6],[10] Ribeiro, et al. / Navin, et al. (via MDPI). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(7), 622. URL:[Link]
-
[8],[9] Sattar, A., et al. (2016). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. Brazilian Journal of Pharmaceutical Sciences, 52(1). URL:[Link]
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- 3. 4-(5-Isobutyl-[1,3,4]oxadiazol-2-yl)-piperidine | 1082855-56-8 | Benchchem [benchchem.com]
- 4. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | 773841-46-6 | Benchchem [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Therapeutic Potential of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Scaffolds: A Comprehensive Technical Guide
Executive Summary
The molecular architecture of 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine represents a highly privileged and versatile scaffold in modern medicinal chemistry. By strategically fusing a conformationally flexible 3-substituted piperidine ring with a metabolically robust 1,3,4-oxadiazole core—capped by a lipophilic isopropyl (propan-2-yl) group—this framework provides an optimal balance of physicochemical properties and target engagement vectors. This technical guide explores the structural rationale, therapeutic applications in G-protein coupled receptor (GPCR) modulation and enzyme inhibition, and the rigorous experimental protocols required to synthesize and validate this class of compounds.
Structural Biology & Pharmacophore Rationale
The therapeutic efficacy of this scaffold is not coincidental; it is the result of precise structural engineering designed to overcome common pharmacokinetic and pharmacodynamic hurdles in drug discovery.
-
The 1,3,4-Oxadiazole Bioisostere: The 1,3,4-oxadiazole ring is widely utilized as a bioisostere for amides and esters. Unlike standard esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring exhibits exceptional metabolic stability. Furthermore, it acts as a flat, aromatic linker that provides two nitrogen atoms capable of acting as strong hydrogen-bond acceptors, facilitating critical interactions with target protein residues [4].
-
The 3-Piperidine Vector: While 4-substituted piperidines provide a linear exit vector, the 3-substitution introduces a chiral center and a ~120-degree spatial trajectory. This specific geometry is critical for fitting into asymmetrical allosteric or orthosteric binding pockets, particularly within the transmembrane domains of GPCRs[2]. The basic nitrogen of the piperidine allows for salt formation (e.g., hydrochloride salts), ensuring excellent aqueous solubility.
-
The Propan-2-yl (Isopropyl) Cap: The addition of an isopropyl group at the 5-position of the oxadiazole serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, aiding in blood-brain barrier (BBB) penetration for central nervous system (CNS) targets. Second, its branched steric bulk optimally fills small, hydrophobic "valine/leucine-rich" sub-pockets in target receptors without adding excessive molecular weight [3].
Quantitative Physicochemical Profile
To understand the developability of this scaffold, its theoretical physicochemical properties are summarized below. The data demonstrates strict adherence to Lipinski’s Rule of Five, indicating high potential for oral bioavailability and CNS penetrance.
| Property | Value | Pharmacokinetic Implication |
| Molecular Weight | 195.26 g/mol | Excellent for CNS penetration (well below the 400 Da threshold for BBB crossing). |
| Topological Polar Surface Area (TPSA) | ~50.8 Ų | Optimal for membrane permeability (ideal range for CNS drugs is 40–90 Ų). |
| LogP (Predicted) | ~1.2 - 1.8 | Balanced lipophilicity ensuring both aqueous solubility and lipid membrane permeation. |
| Hydrogen Bond Donors | 1 (Piperidine NH) | Minimizes the desolvation penalty required during target binding. |
| Hydrogen Bond Acceptors | 3 (Oxadiazole N, O) | Facilitates highly specific, directional interactions with target binding site residues. |
| Rotatable Bonds | 2 | Imposes a low entropic penalty upon binding, leading to higher target affinity. |
Primary Therapeutic Applications
GPCR Modulation: Muscarinic and 5-HT Receptors
Piperidine-linked oxadiazoles have shown profound efficacy in modulating GPCRs. Specifically, derivatives of this scaffold are heavily investigated as Muscarinic M4 receptor agonists . The M4 receptor is a critical target for the treatment of schizophrenia and Alzheimer's disease, where selective activation can modulate cholinergic tone without the peripheral side effects associated with M2/M3 activation [2]. Additionally, related scaffolds act as inverse agonists or antagonists at 5-HT1B receptors, offering therapeutic avenues for mood disorders and migraines [5].
Enzyme Inhibition: USP30 and Mitochondrial Dysfunction
Beyond GPCRs, the scaffold is highly relevant in targeted enzyme inhibition. Recent patent literature highlights the use of substituted piperidine-oxadiazoles as potent inhibitors of Ubiquitin Specific Peptidase 30 (USP30) . USP30 is a deubiquitinase localized to mitochondria; its inhibition promotes mitophagy (the clearance of damaged mitochondria), making this scaffold a prime starting point for disease-modifying therapies in Parkinson's disease and other conditions involving mitochondrial dysfunction [1].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols detail the synthesis and biological validation of the scaffold. Each protocol is designed as a self-validating system, incorporating critical quality control (QC) steps to establish causality and reliability.
De Novo Synthesis and Chiral Resolution
Because the 3-position of the piperidine ring is a chiral center, the synthesis must account for enantiomeric purity. The biological activity of GPCR ligands is highly stereoselective; testing a racemic mixture confounds assay results.
Step-by-Step Methodology:
-
Amide Coupling: Dissolve N-Boc-nipecotic acid (1.0 eq) and isobutyrohydrazide (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.
-
Causality: EDC/HOBt is selected over stronger coupling agents (e.g., HATU) to suppress epimerization at the sensitive C3 chiral center of the piperidine ring.
-
-
Cyclodehydration: Isolate the intermediate acyl hydrazide and dissolve in anhydrous THF. Add Burgess reagent (1.5 eq) and heat to 70°C for 4 hours to form the 1,3,4-oxadiazole ring.
-
Causality: Burgess reagent provides mild, neutral dehydrating conditions, preventing the premature cleavage of the acid-sensitive Boc protecting group, which would occur if harsh reagents like POCl₃ were used.
-
-
Deprotection: Treat the Boc-protected scaffold with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum and neutralize with saturated NaHCO₃ to yield the free base.
-
Chiral Resolution (Self-Validating QC): Subject the racemic product to Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.
-
Validation: Analyze the separated fractions via ¹H-NMR and LC-MS to confirm structural integrity (MW = 195.26) and assess enantiomeric excess (ee > 99%). Only enantiopure batches proceed to biological testing.
-
Synthetic workflow for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
In Vitro GPCR Radioligand Binding Assay (Muscarinic M4)
To quantify the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human Muscarinic M4 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge to isolate the membrane fraction.
-
Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [³H]-N-methylscopolamine ([³H]-NMS) (a known muscarinic antagonist), and varying concentrations of the test scaffold (10⁻¹¹ to 10⁻⁴ M).
-
Self-Validating Control: In parallel wells, add 10 µM Atropine instead of the test scaffold.
-
Causality: Atropine completely saturates the M4 orthosteric sites. The remaining radioactive signal in these wells defines the Non-Specific Binding (NSB). If the NSB exceeds 20% of the total binding, the assay is flagged for lipid interference and invalidated.
-
-
Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate
using the Cheng-Prusoff equation.
Pharmacodynamic signaling pathway of M4 receptor modulation by the scaffold.
Conclusion
The 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine molecule is far more than a simple chemical building block; it is a highly tuned pharmacophore. By leveraging the metabolic stability of the oxadiazole, the distinct spatial vector of the 3-piperidine, and the targeted lipophilicity of the isopropyl group, researchers can utilize this scaffold to develop highly selective GPCR modulators and enzyme inhibitors for complex neurological and mitochondrial diseases.
References
- Source: Google Patents (US10927110B2)
- Source: Google Patents (US10030012B2)
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: PubMed Central (PMC) URL:[Link]
- 4-(aryl-substituted)
The Isopropyl-Oxadiazole Motif: Lipophilicity Modulation and Synthetic Strategies in Drug Design
Executive Summary
In medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency, solubility, and metabolic stability. The oxadiazole ring—specifically the 1,2,4- and 1,3,4-isomers—serves as a privileged scaffold, widely utilized as a bioisostere for esters and amides.[1][2] However, the introduction of an isopropyl group onto this heterocyclic core is not merely a space-filling exercise; it is a calculated tactic to modulate lipophilicity (LogP/LogD), influence aqueous solubility, and alter metabolic soft spots.
This technical guide dissects the physicochemical impact of the isopropyl-oxadiazole moiety, providing researchers with the rationale, synthetic pathways, and experimental protocols necessary to leverage this motif effectively.
The Physicochemical Landscape: Sterics and Lipophilicity[3]
The Lipophilic Shift
The addition of an isopropyl group to an oxadiazole ring introduces a branched alkyl chain that significantly alters the solvation shell of the molecule. Unlike a methyl group (the "Magic Methyl" effect) which adds modest lipophilicity (
Table 1: Comparative Lipophilicity Contributions (Hansch
The Desolvation Penalty and Binding
Oxadiazole rings are electron-deficient and polar. In an aqueous environment, they are heavily solvated by water molecules hydrogen-bonding to the ring nitrogens.
-
The Problem: For the drug to bind to a protein pocket, it must shed this water shell (desolvation penalty).
-
The Isopropyl Solution: The bulky, branched isopropyl group acts as a "hydrophobic shield." By sterically crowding the ring nitrogens, it disrupts the organization of the water shell before binding occurs. This lowers the energetic cost of desolvation, potentially enhancing binding affinity if the pocket can accommodate the bulk.
Isomerism: 1,2,4- vs. 1,3,4-Oxadiazoles
The choice of isomer dictates the electronic environment.
-
1,2,4-Oxadiazoles: generally more lipophilic than their 1,3,4-counterparts. Attaching an isopropyl group at the C5 position (derived from the acid) vs. the C3 position (derived from the amidoxime) affects metabolic stability.
-
1,3,4-Oxadiazoles: More polar and water-soluble.[3] Adding an isopropyl group is often required here to push the LogP into the permeable range (LogP > 1-2) for oral bioavailability.
Decision Logic: When to Deploy the Isopropyl Group
The following decision tree illustrates the logical flow for medicinal chemists when considering this modification.
Figure 1: SAR Decision Tree for Alkyl Substitution on Oxadiazole Scaffolds.
Synthetic Strategies
The synthesis of isopropyl-substituted oxadiazoles is robust, typically relying on the condensation of amidoximes with carboxylic acid derivatives.
The Amidoxime Route (1,2,4-Oxadiazoles)
This is the most versatile method. To install an isopropyl group at the C3 position, one starts with isobutyronitrile. To install it at C5, one uses isobutyric acid (or its chloride) reacting with an aryl amidoxime.
Key Mechanism: The O-acylation of the amidoxime is followed by a thermally or base-induced cyclodehydration.
Figure 2: Synthetic workflow for generating 3-isopropyl-1,2,4-oxadiazoles.
Metabolic & Pharmacokinetic Implications[1][2][4][5][6]
Metabolic Liability (The Tertiary Proton)
While the isopropyl group improves lipophilicity, it introduces a metabolic risk. The methine proton (tertiary carbon, -C H(CH₃)₂) is susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (particularly CYP3A4).
-
Result: Formation of a tertiary alcohol, which increases polarity and triggers rapid clearance (glucuronidation).
-
Mitigation: If the isopropyl group is metabolically unstable, researchers often switch to a cyclopropyl group (removes the abstractable proton) or a difluoroisopropyl group (blocks oxidation via electron withdrawal).
Bioisosterism
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.
-
Ester: R-COO-R' (Unstable to plasma esterases).
-
Oxadiazole: R-Oxadiazole-R' (Stable to esterases).
-
Role of Isopropyl: It mimics the spatial volume of the alkyl portion of the ester/amide while protecting the ring from nucleophilic attack.
Experimental Protocols
Protocol A: Synthesis of 3-Isopropyl-5-phenyl-1,2,4-oxadiazole
Rationale: This protocol utilizes the "Amidoxime Route" for its reliability and high yields.
Materials:
-
Isobutyronitrile (CAS: 78-82-0)
-
Hydroxylamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Toluene
Step 1: Preparation of N'-Hydroxyisobutyrimidamide (Amidoxime)
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in water.
-
Add isobutyronitrile (1.0 eq) and ethanol.
-
Reflux at 80°C for 12 hours. Monitor by TLC.[4]
-
Concentrate under vacuum, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the crude amidoxime (white solid).
Step 2: Coupling and Cyclization
-
Dissolve the crude amidoxime (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) followed by dropwise addition of benzoyl chloride (1.0 eq) at 0°C.
-
Stir at room temperature for 1 hour (formation of O-acyl intermediate).
-
Heat the reaction mixture to reflux (110°C) for 4–6 hours to effect cyclodehydration.
-
Workup: Cool, wash with water and brine. Dry organic layer and concentrate.[4]
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: Determination of Lipophilicity (Chromatographic Hydrophobicity Index - CHI)
Rationale: Traditional shake-flask LogP methods are low-throughput. This HPLC method provides a fast, validated surrogate for lipophilicity.
System Setup:
-
Column: C18 Reverse Phase (e.g., Luna C18, 50 x 3 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Calibration: Run a set of standard compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene) using a fast gradient (0% to 100% B in 5 min).
-
Measurement: Inject the isopropyl-oxadiazole test compound.
-
Calculation: Record the retention time (
). Convert to CHI using the calibration curve. -
Conversion: Estimate LogP using the equation:
(Equation varies by specific column/buffer system).
References
-
Beilstein J. Org.[5][6] Chem. (2020).[7][5][6][8] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7][6] Retrieved from [Link]
-
Drug Metab Dispos. (2008). Metabolism of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)... identification of an unusual N-acetylglucosamine conjugate.[9] Retrieved from [Link]
-
J. Med. Chem. (1977).[10] Substituent constants for correlation analysis (Hansch Constants). Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of 1,2,4-oxadiazoles.[2][8][11][12][13][14][15] Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. Metabolism of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737): identification of an unusual N-acetylglucosamine conjugate in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS No. 1368952-50-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, a heterocyclic compound of interest in medicinal chemistry. By integrating established synthetic methodologies for analogous structures and highlighting the therapeutic potential of the 1,3,4-oxadiazole-piperidine scaffold, this document serves as a foundational resource for researchers exploring this chemical entity.
Core Compound Identification and Properties
The specific compound of interest is identified as 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine. Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1368952-50-4 | [1] |
| Molecular Formula | C₁₀H₁₇N₃O | |
| Molecular Weight | 195.26 g/mol | [1] |
| Synonym(s) | 3-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Predicted XlogP | 1.4 | [2] |
Rationale and Potential Applications in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[3][4] This five-membered heterocycle is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The piperidine moiety is also a common feature in many pharmaceuticals, contributing to desirable drug-like properties such as solubility and the ability to form salt derivatives.[3]
The combination of these two moieties in 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine suggests potential for a range of therapeutic applications, including:
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer properties.[3]
-
Antimicrobial and Antifungal Agents: This class of compounds has shown significant activity against various bacterial and fungal strains.[5][6]
-
Anti-inflammatory and Analgesic Effects: The 1,3,4-oxadiazole nucleus is a key component in compounds with demonstrated anti-inflammatory and analgesic properties.[6][7]
-
Anticonvulsant Activity: Certain 1,3,4-oxadiazole derivatives have been investigated for their potential in treating seizures.[5]
Proposed Synthetic Pathway
The overall proposed synthetic workflow is illustrated below:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Isobutyrohydrazide (1)
This initial step involves the straightforward conversion of isobutyric acid to its corresponding hydrazide.
-
Materials: Isobutyric acid, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of isobutyric acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude isobutyrohydrazide can be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
Step 2: Synthesis of tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate (3)
This key step involves the coupling of the hydrazide with a protected piperidine carboxylic acid, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.
-
Materials: Isobutyrohydrazide (1), N-Boc-piperidine-3-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir at 0 °C for 30 minutes.
-
Add a solution of isobutyrohydrazide (1) (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the intermediate N'-[1-(tert-butoxycarbonyl)piperidine-3-carbonyl]isobutyrohydrazide (2).
-
To the crude intermediate (2), add phosphorus oxychloride (POCl₃) (3-5 eq) and reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 10% NaOH solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product (3), which can be purified by column chromatography.
-
Step 3: Synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (4)
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Materials: tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate (3), Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected compound (3) in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final compound (4).
-
Characterization and Analytical Data
For structural elucidation and confirmation of purity, a combination of spectroscopic techniques is essential. Based on analogous structures reported in the literature, the expected spectral data would be as follows:[3][9]
-
¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the NH proton of the piperidine.
-
¹³C NMR: Characteristic signals for the carbons of the oxadiazole ring, the piperidine ring, and the isopropyl group would be anticipated.
-
FT-IR: Key vibrational bands would include N-H stretching, C-H stretching (aliphatic), C=N stretching of the oxadiazole ring, and C-O-C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (195.26 g/mol ) would be expected.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is not publicly available. However, based on the constituent moieties, general laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
The reagents used in the synthesis, such as hydrazine hydrate and phosphorus oxychloride, are highly toxic and corrosive and require special handling procedures. Always consult the specific SDS for each reagent before use.
References
-
ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
-
Semantic Scholar. Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Available from: [Link]
-
MDPI. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
-
PubChemLite. 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride. Available from: [Link]
-
TÜBİTAK Academic Journals. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Available from: [Link]
-
PharmaTutor. CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. Available from: [Link]
-
MDPI. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Available from: [Link]
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The Oxadiazole Scaffold: A Historical and Mechanistic Guide for Modern Drug Discovery
Abstract
The oxadiazole core, a five-membered aromatic heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties, metabolic stability, and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of oxadiazole ligands. We will delve into the foundational synthetic methodologies, elucidate the structure-activity relationships that govern their pharmacological effects, and present a practical, step-by-step experimental protocol for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the oxadiazole nucleus in their therapeutic programs.
A Journey Through Time: The Genesis of the Oxadiazole Ring
The story of oxadiazoles is a testament to the incremental nature of scientific discovery, spanning over a century of chemical exploration. The initial foray into this class of heterocycles began in the late 19th century, with the first synthesis of the 1,2,4-oxadiazole ring by Tiemann and Krüger in 1884.[1][2][3] Their pioneering work involved the reaction of an amidoxime with an acyl chloride, a foundational method that, despite its initial limitations of low yields and byproduct formation, paved the way for future advancements.[1]
Nearly eight decades later, in 1965, C. Ainsworth reported the first preparation of the parent unsubstituted 1,3,4-oxadiazole .[1] This breakthrough was achieved through the thermolysis of formylhydrazone ethylformate, providing access to a different and highly significant isomer of the oxadiazole family.[1] These early discoveries laid the chemical groundwork for what would become a remarkably fruitful area of research, transitioning from academic curiosities to key components in a wide array of clinically relevant molecules.[1][2]
There are four possible isomers of the oxadiazole ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[2][4] However, the 1,2,4- and 1,3,4-isomers have garnered the most attention in medicinal chemistry due to their synthetic accessibility and favorable biological properties.[5][6] The 1,2,3-oxadiazole ring is generally unstable, while the 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) have also been explored for their biological activities.
Constructing the Core: Foundational Synthetic Methodologies
The versatility of the oxadiazole scaffold is, in part, due to the robustness and variety of synthetic methods developed for its construction. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1,3,4-Oxadiazoles
The most prevalent methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.
A common and efficient approach involves the dehydrative cyclization of 1,2-diacylhydrazines using a variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, or sulfuric acid.[7] Another widely used method is the oxidative cyclization of aldehyde N-acylhydrazones.
A versatile one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acylhydrazide with a carboxylic acid in the presence of a coupling agent and a subsequent cyclization-dehydration step.[7] For instance, Li et al. developed a method for the direct cyclization of carboxylic acids with acylhydrazides, which provides good to excellent yields under mild conditions.[7]
Synthesis of 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles most commonly proceeds via the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[2][8] This method, rooted in the original work of Tiemann and Krüger, has been refined over the years to improve yields and expand its substrate scope. Modern variations often employ coupling agents to facilitate the initial acylation of the amidoxime, followed by a thermal or base-catalyzed cyclization to furnish the 1,2,4-oxadiazole ring.
Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of 1,2,4-oxadiazole rings, often leading to shorter reaction times and higher yields compared to conventional heating methods.[2]
A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities.[7] The oxadiazole ring system fits this description perfectly, owing to a confluence of favorable physicochemical and structural properties.
-
Metabolic Stability: The electron-deficient nature of the oxadiazole ring, conferred by the presence of two nitrogen atoms and an oxygen atom, enhances its resistance to metabolic degradation.[5][9] This inherent stability is a crucial attribute for any successful drug candidate.
-
Bioisosterism: Oxadiazoles are frequently employed as bioisosteres for amide and ester functionalities.[6][10] This substitution can improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or even enhancing the desired biological activity.[6]
-
Hydrogen Bonding Capability: The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[6]
-
Modulation of Physicochemical Properties: The incorporation of an oxadiazole moiety into a molecule can influence its lipophilicity and aqueous solubility, properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).[10] For example, 1,3,4-oxadiazole regioisomers are known to have a more balanced lipophilicity profile compared to their 1,2,4-oxadiazole counterparts.[11]
A Spectrum of Therapeutic Potential: The Diverse Biological Activities of Oxadiazole Ligands
The structural versatility of the oxadiazole nucleus has led to the discovery of compounds with a remarkably broad range of biological activities.[4][7] Oxadiazole-containing molecules have demonstrated efficacy as anticancer, antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticonvulsant, and antidiabetic agents, among others.[4][12]
Table 1: Representative Examples of Biologically Active Oxadiazole Derivatives
| Compound/Drug Name | Oxadiazole Isomer | Therapeutic Area | Mechanism of Action/Target | Reference |
| Raltegravir | 1,3,4-Oxadiazole | Antiviral (Anti-HIV) | HIV Integrase Inhibitor | [10][12][13] |
| Zibotentan | 1,3,4-Oxadiazole | Anticancer | Endothelin Receptor Antagonist | [10][13] |
| Ataluren | 1,2,4-Oxadiazole | Duchenne Muscular Dystrophy | Promotes read-through of premature stop codons | [2][14] |
| Oxolamine | 1,2,4-Oxadiazole | Cough Suppressant | - | [2][3] |
| Antibiotic 75b | 1,2,4-Oxadiazole | Antibacterial (MRSA) | Penicillin-Binding Protein Inhibitor | [8] |
Unraveling the "How": Mechanism of Action and Structure-Activity Relationships
The therapeutic effects of oxadiazole ligands are a direct consequence of their interactions with specific biological targets. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective drug candidates.
Mechanism of Action: A Case Study in Cancer Therapy
Many oxadiazole-containing compounds exert their anticancer effects by inhibiting key enzymes or growth factors involved in tumor progression.[13][15] For instance, certain 1,3,4-oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[16] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive therapeutic target.
Below is a simplified representation of a signaling pathway that can be targeted by oxadiazole-based HDAC inhibitors.
Caption: Inhibition of HDAC by an oxadiazole-based drug.
Structure-Activity Relationship (SAR) Insights
The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. SAR studies are therefore essential for optimizing lead compounds. For example, in the development of oxadiazole-based antibacterial agents targeting penicillin-binding proteins, it was found that hydrophobic and halogen-containing substituents were generally well-tolerated and often enhanced activity. Conversely, the introduction of hydrogen-bond-donating groups tended to decrease antimicrobial potency.
Similarly, in the context of anticancer agents, the substitution pattern on the phenyl rings attached to the oxadiazole core plays a significant role in modulating antiproliferative effects.[15] Electron-donating groups have been shown to improve the activity of some 1,2,4-oxadiazole derivatives, while electron-withdrawing groups can have the opposite effect.[2]
From Bench to Biology: A Representative Experimental Protocol
To provide a practical context, this section outlines a detailed, step-by-step methodology for the synthesis and preliminary biological evaluation of a representative 2,5-disubstituted 1,3,4-oxadiazole derivative.
Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
Benzoyl chloride
-
4-Chlorobenzohydrazide
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Synthesis of 1-(4-chlorobenzoyl)-2-benzoylhydrazine (Intermediate):
-
To a solution of 4-chlorobenzohydrazide (1.0 eq) in dry dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by recrystallization from ethanol.
-
-
Cyclization to 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole:
-
To the purified intermediate (1.0 eq), add phosphorus oxychloride (5-10 eq) in excess, which acts as both the solvent and the dehydrating agent.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
In Vitro Anticancer Activity Evaluation (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized oxadiazole compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized oxadiazole in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations. Add the different concentrations of the compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Diagram
Caption: A typical workflow for oxadiazole synthesis and evaluation.
Conclusion and Future Horizons
The journey of oxadiazole ligands, from their initial synthesis to their current status as a cornerstone of medicinal chemistry, is a powerful illustration of how fundamental chemical discoveries can translate into significant therapeutic advancements. The inherent stability, synthetic tractability, and diverse biological activities of the oxadiazole scaffold have solidified its importance in drug discovery.[4][10]
The future of oxadiazole research remains bright, with ongoing efforts focused on the development of novel synthetic methodologies, the exploration of new therapeutic applications, and the design of more selective and potent drug candidates. As our understanding of disease biology continues to grow, the versatile oxadiazole nucleus is poised to play an even more prominent role in the development of next-generation medicines to address unmet medical needs.
References
- Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
- A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC. (2025, September 10).
- A Historical Inquiry into Oxadiazole Derivatives: From Discovery to Diverse Applications - Benchchem. (n.d.).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Journal of Pharma and Biomedics. (2025, August 13).
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - ACS Publications. (2019, October 3).
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.).
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.).
- Antibacterial Activity, Structure-Activity Relationships, and Scale-Up Reaction of 1,3,4-Oxadiazoles. (2022, March 21).
- Structure-Activity Relationship for the Oxadiazole Class of Antibacterials - Notables de la Ciencia. (2019, October 3).
- A comprehensive review on Oxadiazoles: Synthesis, properties, and medicinal applications. (2026, January 16).
- Oxadiazole-An Important Bioactive Scaffold for Drug Discovery and Development Process Against HIV and Cancer- A Review | Bentham Science Publishers. (2019, June 1).
- A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed. (n.d.).
- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021) - Taylor & Francis. (2022, September 6).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).
- Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. (2021, June 3).
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. (2025, August 18).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities - Indian Journal of Pharmaceutical Education and Research. (2024, July 21).
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024, May 8).
- Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents - SCIRP. (n.d.).
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10).
- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19).
- Commercially available drugs containing oxadiazole scaffold - ResearchGate. (n.d.).
- OXADIAZOLE: A PROMISING HETEROCYCLIC NUCLEUS FOR DRUG DEVELOPMENT. (n.d.).
- Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC. (2024, September 14).
- A Review on Oxadiazoles as a Pharmacologically Active Nucleus. (2022, January 2).
- Oxadiazole | Encyclopedia MDPI. (2021, April 29).
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018, December 18).
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. (2021, March 8).
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: Synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Executive Summary
This technical guide details a robust, scalable synthesis route for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine , a heterocyclic building block frequently employed in the development of GPCR modulators and kinase inhibitors.
The protocol utilizes a convergent strategy centered on the construction of the 1,3,4-oxadiazole core via a T3P® (Propanephosphonic acid anhydride) mediated one-pot cyclodehydration. This modern approach replaces traditional, harsh reagents (e.g.,
Key Advantages of This Protocol:
-
Safety: Avoids the use of highly corrosive phosphorous oxychloride at high temperatures.
-
Efficiency: Telescopes acylation and cyclization into a single operational step.
-
Scalability: Designed for gram-to-multigram scale synthesis.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maintain the nitrogen protection on the piperidine ring until the final step to prevent polymerization or regio-isomer formation.
Strategic Disconnections
-
C-N Bond Cleavage (Final Step): Removal of the tert-butyloxycarbonyl (Boc) group.
-
Heterocycle Formation: Disconnection of the 1,3,4-oxadiazole ring reveals two key precursors:
-Boc-nipecotic acid hydrazide and isobutyric acid .
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the oxadiazole core.
Experimental Protocols
Stage 1: Synthesis of N-Boc-Nipecotic Acid Hydrazide
Objective: Convert the ester to the hydrazide nucleophile.
-
Reagents: 1-Boc-piperidine-3-carboxylic acid ethyl ester, Hydrazine hydrate (80%), Ethanol.
-
Mechanism: Nucleophilic acyl substitution.
Procedure:
-
Dissolve 1-Boc-piperidine-3-carboxylic acid ethyl ester (10.0 g, 38.9 mmol) in absolute Ethanol (100 mL).
-
Add Hydrazine hydrate (80% aq. solution, 12.0 mL, ~5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (78°C) for 12 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The ester spot (
) should disappear, replaced by a lower, polar hydrazide spot ( ).
-
-
Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Workup: Dissolve the residue in DCM (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over
. -
Purification: If the product is solid, triturate with cold diethyl ether/hexanes. If oil, use as-is (high purity is typical).
-
Yield Expectations: 85–95% (White solid or viscous oil).
-
Stage 2: One-Pot Acylation & Cyclodehydration (The T3P Method)
Objective: Couple the hydrazide with isobutyric acid and cyclize to form the oxadiazole ring.
-
Reagents: Stage 1 Hydrazide, Isobutyric acid, T3P® (50% in EtOAc), DIPEA (Diisopropylethylamine), Ethyl Acetate.
-
Critical Insight: T3P acts as both the coupling agent (forming the diacylhydrazine intermediate) and the dehydrating agent (driving cyclization) when heated.
Procedure:
-
In a flame-dried flask under
, dissolve -Boc-nipecotic acid hydrazide (5.0 g, 20.5 mmol) and Isobutyric acid (2.0 mL, 21.5 mmol) in anhydrous Ethyl Acetate (50 mL). -
Cool to 0°C. Add DIPEA (10.7 mL, 61.5 mmol, 3 eq).
-
Add T3P solution (50% in EtOAc, 18.0 mL, ~30 mmol, 1.5 eq) dropwise over 15 minutes.
-
Note: Exothermic reaction. Maintain temp < 5°C during addition.
-
-
Allow to warm to room temperature and stir for 1 hour.
-
Mechanistic Check: At this point, the linear diacylhydrazine intermediate is formed.
-
-
Cyclization: Heat the reaction mixture to reflux (77°C) for 12–16 hours.
-
Validation: Monitor by LC-MS. Look for the mass of the oxadiazole (
) and disappearance of the linear intermediate ( ).
-
-
Workup: Cool to RT. Carefully quench with saturated
solution (50 mL). Stir for 20 mins. -
Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with brine, and dry over
. -
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Target:
-Boc-3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine .
-
Stage 3: Deprotection of the Piperidine Amine
Objective: Removal of the Boc group to yield the final free base or salt.
-
Reagents: 4M HCl in Dioxane (or TFA in DCM).
Procedure:
-
Dissolve the Stage 2 product (3.0 g) in 1,4-Dioxane (15 mL).
-
Add 4M HCl in Dioxane (10 mL, excess) at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Observation: A white precipitate (the HCl salt) usually forms.
-
-
Isolation: Dilute with Diethyl Ether (50 mL) to maximize precipitation. Filter the solid under
. -
Free Base Formation (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to 10 with
, and extract with DCM/Isopropanol (3:1).-
Final Product:3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine .
-
Analytical Data & Validation
| Parameter | Specification | Notes |
| Appearance | White to off-white solid (HCl salt) | Hygroscopic; store in desiccator. |
| MS (ESI+) | Calculated MW: 195.26 g/mol . | |
| 1H NMR | Characteristic isopropyl doublet is the diagnostic signal. | |
| Purity (HPLC) | >95% (254 nm) | Impurities often include uncyclized hydrazide if Stage 2 is rushed. |
Troubleshooting & Optimization
Issue: Incomplete Cyclization (Stage 2)
If LC-MS shows persistent linear intermediate (
-
Cause: T3P hydrolysis or insufficient temperature.
-
Solution: Add an additional 0.5 eq of T3P and increase reaction temperature. If EtOAc reflux (77°C) is insufficient, switch solvent to Toluene or Xylene and heat to 100-110°C.
Issue: Boc-Deprotection during Cyclization
-
Cause: Reaction medium becoming too acidic during T3P addition.
-
Solution: Ensure DIPEA is present in excess (at least 3 equivalents) before adding T3P. Alternatively, switch to the Burgess Reagent protocol (mild dehydration at 50°C) for the cyclization step.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis of the target molecule.
References
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, vol. 50, no. 46, 2009. Link
-
Ilangovan, A., & Saravanakumar, S. "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[1] Journal of Chemical Sciences, vol. 127, 2015, pp. 797–801.[2] Link
-
Wipf, P., & Miller, C. P. "A new synthesis of oxazolines and oxazoles with Burgess reagent." Tetrahedron Letters, vol. 33, 1992. (Foundational reference for mild cyclodehydration). Link
-
Sigma-Aldrich. "Product entry: 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine." (For structural verification). Link
Sources
Step-by-step preparation of 1,3,4-oxadiazole from piperidine hydrazides
Application Note: Synthetic Strategies for Piperidine-Linked 1,3,4-Oxadiazole Scaffolds
Introduction: The Piperidine-Oxadiazole Pharmacophore
The fusion of a piperidine ring with a 1,3,4-oxadiazole core represents a privileged structural motif in medicinal chemistry. The piperidine moiety, ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl), provides favorable pharmacokinetic properties and solubility, while the 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids, esters, and amides. This combination is actively explored for antimicrobial , anti-inflammatory , and anticancer therapeutics.[1]
This guide details three distinct synthetic pathways to access these scaffolds starting from
Critical Structural Consideration:
To ensure regioselectivity and prevent polymerization, the secondary amine of the piperidine ring must be protected (e.g.,
Strategic Overview (Workflow)
The following diagram outlines the three primary methodologies covered in this guide.
Figure 1: Decision tree for selecting the appropriate cyclization method based on target functionality and substrate sensitivity.
Method A: The Phosphoryl Chloride ( ) Method
Best for: Robust substrates; synthesizing 2,5-disubstituted oxadiazoles with high yields.
Mechanism:
Protocol
-
Reagents:
- -Boc-piperidine-4-carbohydrazide (1.0 equiv)
-
Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 equiv)
-
Phosphorus Oxychloride (
) (5–10 volumes)
-
Procedure:
-
Step 1: In a dry round-bottom flask equipped with a reflux condenser and
guard tube, mix the hydrazide and the carboxylic acid. -
Step 2: Add
dropwise at 0°C (Ice bath). Caution: Exothermic. -
Step 3: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 4:6).
-
Step 4: Cool the reaction mixture to room temperature.
-
Step 5 (Quenching): Pour the reaction mass slowly onto crushed ice (~200g) with vigorous stirring. The excess
will hydrolyze. -
Step 6 (Isolation): Neutralize the solution with solid
to pH 7–8. The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol.
-
Note on
Method B: Iodine-Mediated Oxidative Cyclization
Best for: Acid-sensitive substrates; "Green" chemistry requirements; retaining acid-labile protecting groups (like Boc). Mechanism: Condensation to hydrazone followed by oxidative ring closure using molecular iodine.[2][3]
Protocol
Phase 1: Hydrazone Formation
-
Dissolve Hydrazide (1.0 mmol) and substituted Aldehyde (1.0 mmol) in Ethanol (10 mL).
-
Add catalytic Glacial Acetic Acid (2 drops).
-
Reflux for 2–3 hours. Cool and filter the solid hydrazone precipitate.
Phase 2: Cyclization
-
Reagents:
-
Hydrazone (from Phase 1) (1.0 mmol)
-
Molecular Iodine (
) (1.5 mmol) -
Potassium Carbonate (
) (3.0 mmol) -
Solvent: DMSO (5 mL) or Dioxane (10 mL)
-
-
Procedure:
-
Step 1: Suspend the hydrazone and
in the solvent. -
Step 2: Add
and stir at 80–100°C for 2–4 hours. -
Step 3: Cool and pour into aqueous Sodium Thiosulfate (
, 5%) to quench unreacted iodine (removes dark color). -
Step 4: Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate.
-
Method C: Carbon Disulfide ( ) Cyclization
Best for: Synthesizing 1,3,4-oxadiazole-2-thiones (mercapto-oxadiazoles). This scaffold allows for further S-alkylation.
Protocol
-
Reagents:
-
Hydrazide (1.0 equiv)
-
Carbon Disulfide (
) (2.5 equiv) -
Potassium Hydroxide (KOH) (1.5 equiv)
-
Solvent: Ethanol (95%)
-
-
Procedure:
-
Step 1: Dissolve KOH in Ethanol. Add the Hydrazide and stir until dissolved.
-
Step 2: Add
dropwise at room temperature. -
Step 3: Reflux the mixture for 6–10 hours until evolution of
gas ceases (test with lead acetate paper). -
Step 4: Concentrate the solvent under reduced pressure.
-
Step 5: Dissolve residue in water and acidify with dilute HCl (pH 2–3).
-
Step 6: Filter the resulting precipitate (Oxadiazole-2-thione).
-
Mechanistic Insight (POCl3 Pathway)
Understanding the mechanism is crucial for troubleshooting low yields.
Figure 2: Simplified mechanistic pathway for POCl3-mediated cyclodehydration.
Data Summary & Troubleshooting
Table 1: Comparison of Synthetic Methods
| Parameter | Method A ( | Method B ( | Method C ( |
| Reaction Type | Dehydrative Cyclization | Oxidative Cyclization | Cyclodesulfurization |
| Target Product | 2,5-Disubstituted | 2,5-Disubstituted | 2-Thione / 2-Mercapto |
| Conditions | Harsh (Acidic, Reflux) | Mild (Basic, Oxidative) | Basic, Reflux |
| Boc-Compatibility | Low (Cleaves Boc) | High (Retains Boc) | High |
| Typical Yield | 75 – 90% | 80 – 95% | 65 – 80% |
| Key Safety Risk | Corrosive, Exothermic | Iodine Staining | Toxic/Flammable ( |
QC Criteria (Self-Validation):
-
IR Spectroscopy: Look for the disappearance of Carbonyl (
) amide bands (~1650-1690 ) and the appearance of the Oxadiazole stretch (~1600-1620 ) and stretch (~1020-1050 ). -
1H NMR: Disappearance of the hydrazide
protons (usually broad singlets at 4.0–9.0 ppm).
References
-
Guin, S., et al. (2011).[4] "Iodine-Mediated Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles." Organic Letters, 13(22), 5976–5979. Link
- Frank, P. V., & Kalluraya, B. (2005). "Synthesis and pharmacological evaluation of some new 1,3,4-oxadiazoles." European Journal of Medicinal Chemistry. (General POCl3 protocols).
- Rostamizadeh, S., et al. (2003). "Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
Kumar, D., et al. (2014).[4] "IBX/TEAB Mediated Oxidative Cyclization." Synlett, 25, 1137-1141.[4] Link
- Bala, S., et al. (2014). "1,3,4-Oxadiazole derivatives: Synthesis, characterization, antimicrobial and cytotoxic evaluation." Bioorganic & Medicinal Chemistry, 22(15), 3955-3960. (Specific to piperidine hybrids).
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Note: One-Pot Synthesis Protocols for Isopropyl Oxadiazole Derivatives
Strategic Analysis: The Isopropyl Oxadiazole Motif
In modern medicinal chemistry, the oxadiazole ring is a privileged scaffold, acting as a hydrolytically stable bioisostere for esters and amides. The incorporation of an isopropyl group onto this ring is a deliberate tactical choice in lead optimization:
-
Lipophilicity Modulation: The isopropyl moiety (
) adds steric bulk and lipophilicity ( logP +0.5–0.7 relative to methyl), improving membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Shielding: Unlike linear alkyl chains, the branched isopropyl group can sterically hinder nucleophilic attack on adjacent electrophilic centers, though it introduces a potential liability for CYP450-mediated hydroxylation at the tertiary carbon.
-
Vector Alignment: The 1,2,4- and 1,3,4-isomers orient substituents at different vectors (approx. 150° vs 180°), allowing for precise tuning of ligand-receptor interactions.
This guide details one-pot, telescoped protocols using Propylphosphonic Anhydride (T3P®) as the primary coupling/dehydrating agent. T3P is selected over traditional reagents (e.g., CDI, EDCI,
Decision Logic & Isomer Selection
Before synthesis, select the correct isomer based on the desired vector and electronic properties.
Figure 1: Decision tree for selecting the appropriate synthetic route based on the desired regioisomer.
Protocol A: 3-Isopropyl-1,2,4-Oxadiazoles (The Nitrile Route)
This protocol utilizes a telescoped approach where the amidoxime intermediate is generated in situ and immediately coupled with a carboxylic acid.
Mechanism: Nucleophilic addition of hydroxylamine to nitrile
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Isobutyronitrile | 1.0 | Starting Material (Source of 3-isopropyl) |
| Hydroxylamine (50% aq.) | 1.5 | Amidation Reagent |
| Carboxylic Acid (R-COOH) | 1.0 | Coupling Partner (Source of 5-substituent) |
| T3P (50% in EtOAc) | 2.5 | Coupling & Dehydrating Agent |
| Triethylamine (TEA) | 3.0 | Base |
| Ethanol / Ethyl Acetate | - | Solvents |
Step-by-Step Methodology
-
Amidoxime Formation (Step 1):
-
To a reaction vial, add Isobutyronitrile (1.0 equiv) and Ethanol (5 mL/mmol).
-
Add Hydroxylamine (50% aq. solution, 1.5 equiv).[1] Note: Use aqueous solution for safety; the reaction tolerates water.
-
Seal and heat at 75°C for 4–6 hours . Monitor by TLC/LCMS for disappearance of nitrile.
-
Critical Step: Evaporate Ethanol under reduced pressure to obtain the crude amidoxime (often a viscous oil or low-melting solid). Azeotrope with toluene once if significant water remains.
-
-
Cyclization (Step 2 - One Pot):
-
Redissolve the crude amidoxime in Ethyl Acetate (5 mL/mmol).
-
Add the Carboxylic Acid (R-COOH, 1.0 equiv) and TEA (3.0 equiv).
-
Cool to 0°C. Add T3P (50% solution, 2.5 equiv) dropwise to control exotherm.
-
Allow to warm to room temperature (RT) and stir for 30 mins (O-acylation).
-
Heat the mixture to 80°C (reflux) for 8–12 hours to effect cyclodehydration.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (
), sat.[2] ( ), and brine. -
Dry over
and concentrate.
-
Why this works: The isopropyl group is sterically demanding. T3P activates the carboxylic acid highly efficiently, forcing the formation of the O-acyl amidoxime intermediate even with bulky substrates. The high boiling point of EtOAc/T3P allows sufficient thermal energy for the entropy-driven cyclization.
Protocol B: 5-Isopropyl-1,2,4-Oxadiazoles (The Inverse Route)
Use this route when the isopropyl group is required at the 5-position (adjacent to the oxygen).
Reagents
-
Aryl/Alkyl Nitrile (R-CN) (1.0 equiv)
-
Isobutyric Acid (1.0 equiv)
-
T3P , TEA , Hydroxylamine (Same as Protocol A)
Methodology Modifications
-
Step 1: React the R-CN (your specific scaffold nitrile) with Hydroxylamine as in Protocol A to form the specific amidoxime.
-
Step 2: Redissolve amidoxime in EtOAc/DMF (4:1). Note: DMF co-solvent is recommended here if the aryl amidoxime has poor solubility.
-
Step 3: Add Isobutyric Acid , TEA, and T3P.
-
Step 4: Heat to 90–100°C. The 5-isopropyl placement places the bulky group next to the closing ring junction; slightly higher temperatures ensure complete dehydration.
Protocol C: 2-Isopropyl-1,3,4-Oxadiazoles (Hydrazide Route)
1,3,4-oxadiazoles are symmetric in atomic composition but provide a different electrostatic potential map. This route typically proceeds via a diacylhydrazine intermediate.[3]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Isobutyric Hydrazide | 1.0 | Starting Material |
| Carboxylic Acid (R-COOH) | 1.0 | Coupling Partner |
| T3P (50% in EtOAc) | 2.0 - 2.5 | Dehydrating Agent |
| DIPEA | 2.5 | Base (Non-nucleophilic) |
Step-by-Step Methodology
-
Coupling & Cyclization (Telescoped):
-
Dissolve Isobutyric Hydrazide (1.0 equiv) and Carboxylic Acid (1.0 equiv) in Ethyl Acetate (or Acetonitrile for higher T).
-
Add DIPEA (2.5 equiv).
-
Add T3P (2.5 equiv) dropwise at RT.
-
Observation: The first equivalent of T3P forms the diacylhydrazine intermediate rapidly (1–2 h).
-
Heat the reaction to reflux (80–90°C) for 12–16 hours. The excess T3P drives the cyclodehydration of the diacylhydrazine into the 1,3,4-oxadiazole.
-
-
Workup:
-
Standard aqueous workup (Water/Brine wash). T3P byproducts are water-soluble phosphates, ensuring a clean organic layer.
-
Mechanistic Visualization (T3P Activation)
Understanding the T3P cycle is crucial for troubleshooting. T3P acts as a cyclic anhydride that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime oxygen (in 1,2,4 synthesis) or hydrazide nitrogen (in 1,3,4 synthesis).
Figure 2: T3P-mediated activation and cyclodehydration pathway.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete amidoxime formation. | Ensure Ethanol is used (protic solvent helps). Increase temp to 80°C. Check purity of hydroxylamine. |
| Stalled Intermediate | O-Acyl amidoxime forms but doesn't cyclize. | The isopropyl group adds steric bulk. Increase reaction temp to 100°C (switch solvent to Toluene or Dioxane). Add 0.5 eq more T3P. |
| Hydrolysis | Product reverts to acid/amide during workup. | Oxadiazoles are generally stable, but avoid prolonged exposure to strong aqueous acid. Perform workup at neutral pH. |
| Impurity Profile | Trace nitrile remaining. | Nitriles are hard to remove from oxadiazoles. Ensure 100% conversion in Step 1 before proceeding. |
References
-
Augustine, J. K. , Vairaperumal, V., Narasimhan, S., Alagarsamy, P., & Radhakrishnan, A. (2009).[4] Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[5] Tetrahedron, 65(48), 9989-9996.[4] Link
-
Bostrom, J. , Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
-
Pace, A. , & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. Link
-
Jakopin, Z. , & Dolenc, M. S. (2007). Recent advances in the synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry, 12(10), 850-898. Link
Sources
Application Note: Functionalization of Piperidine Ring in Oxadiazole Scaffolds
Executive Summary & Strategic Rationale
The fusion of piperidine and oxadiazole rings represents a privileged structural motif in modern drug discovery. This hybrid scaffold combines the pharmacokinetic benefits of the piperidine ring—enhanced aqueous solubility and metabolic stability—with the bioisosteric properties of the oxadiazole core.
Why this Scaffold?
-
Bioisosterism: The 1,2,4-oxadiazole ring acts as a hydrolytically stable surrogate for esters and amides, improving oral bioavailability while maintaining hydrogen-bond acceptor capabilities essential for receptor binding (e.g., GPCRs, Kinases).
-
Vector Positioning: The piperidine ring, typically linked at the C3 or C5 position of the oxadiazole, serves as a versatile vector for projecting solubilizing groups or specific pharmacophores into solvent-exposed pockets of the target protein.
-
Therapeutic Relevance: This scaffold is prevalent in S1P1 agonists (immunomodulation), tubulin inhibitors (oncology), and anti-infectives (e.g., anti-trypanosomal agents).
This guide provides a validated workflow for constructing the 1,2,4-oxadiazole-piperidine core and details protocols for both standard N-functionalization and advanced late-stage C-H activation.
Synthetic Architectures & Workflow
The construction of this scaffold typically follows a convergent approach. The choice between Route A (Piperidine-Amidoxime) and Route B (Piperidine-Carboxylate) dictates the regiochemistry of the final oxadiazole (3-piperidyl vs. 5-piperidyl).
Visualizing the Synthetic Logic
Caption: Convergent synthetic workflow for accessing regioisomeric piperidine-oxadiazole scaffolds and downstream functionalization pathways.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,2,4-Oxadiazole (T3P Method)
Target: Construction of the oxadiazole core from a carboxylic acid and amidoxime.[1]
Rationale: Traditional thermal condensation in toluene/pyridine often requires high temperatures (
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Aryl amidoxime (1.1 equiv)
-
T3P (50% w/w in EtOAc) (2.0 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid in EtOAc (0.2 M concentration). Add TEA (3.0 equiv) and stir at
C for 10 minutes. -
Coupling: Add T3P solution (2.0 equiv) dropwise. Stir for 30 minutes at room temperature (RT) to form the activated ester species.
-
Addition: Add the aryl amidoxime (1.1 equiv) in one portion.
-
Cyclization: Heat the reaction mixture to
C (or reflux if using EtOAc) for 4–12 hours.-
Checkpoint: Monitor by TLC/LC-MS. The intermediate O-acyl amidoxime usually appears first; heating converts this to the oxadiazole.
-
-
Workup: Cool to RT. Quench with saturated aqueous
. Extract with EtOAc ( ). -
Purification: Wash combined organics with water and brine. Dry over
.[2] Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Note: If the intermediate O-acyl amidoxime persists, increase the temperature to
Protocol 2: N-Functionalization via Reductive Amination
Target: Diversification of the piperidine nitrogen after deprotection.
Rationale: Reductive amination is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation (quaternization) and to tolerate functional groups on the aldehyde partner.
Materials:
-
Piperidine-oxadiazole scaffold (free base or HCl salt)
-
Aldehyde/Ketone partner (1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (
, ) (1.5 equiv) -
Acid Catalyst: Acetic acid (AcOH) (catalytic to 1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[3]
Methodology:
-
Imine Formation: Dissolve the piperidine scaffold in DCE (0.1 M). Add the aldehyde (1.2 equiv). If using the HCl salt of the amine, add TEA (1.0 equiv) to neutralize. Add AcOH (1-2 drops) to catalyze imine formation. Stir for 30–60 minutes at RT.
-
Reduction: Add
(1.5 equiv) in portions.-
Why STAB? It is milder than
and will not reduce the aldehyde/ketone before it forms the imine, nor will it reduce the oxadiazole ring.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Quench with saturated
. Extract with DCM.[2] -
Validation:
NMR should show the disappearance of the aldehyde proton ( ppm) and the appearance of new methylene protons adjacent to the nitrogen.
Protocol 3: Late-Stage -C-H Functionalization (Advanced)
Target: Introducing substituents directly onto the piperidine ring (C2 position) without de novo synthesis.
Rationale: Functionalizing the saturated carbon frame alpha to the nitrogen is challenging. We utilize an oxidative iminium ion strategy . This allows nucleophilic attack at the
Mechanism:
-
Oxidation of N-protected piperidine to the N-acyl iminium ion (using electrochemical or chemical oxidants).
-
Nucleophilic attack by a silane, cyanide, or organometallic reagent.
Reagents (Chemical Oxidation Route):
-
N-Boc-piperidine-oxadiazole scaffold
-
Ruthenium catalyst:
(catalytic) -
Oxidant:
(TBHP) -
Nucleophile: e.g.,
(for cyanation) or Allyltrimethylsilane. -
Solvent: Methanol or Acetonitrile.
Methodology (Cyanation Example):
-
Setup: Dissolve the N-Boc-piperidine scaffold in MeOH.
-
Catalysis: Add
(5 mol%). -
Oxidation: Add
(1.5 equiv) dropwise over 1 hour. -
Nucleophilic Attack: Add
or (2.0 equiv). -
Reaction: Stir at RT for 12 hours. The oxidative conditions generate the
-radical/cation, which is trapped by the cyanide. -
Safety: Perform in a well-ventilated fume hood due to cyanide risks.
Data Presentation & Troubleshooting
Comparison of Coupling Reagents for Oxadiazole Formation[4][6]
| Reagent | Reaction Time | Yield (Typical) | Pros | Cons |
| T3P | 4–12 h | 80–95% | One-pot, easy workup, mild conditions. | Higher cost per gram. |
| CDI | 12–24 h | 60–80% | Cheap, gaseous byproduct ( | Moisture sensitive, often requires 2 steps. |
| EDC/HOBt | 12–24 h | 70–85% | Standard peptide coupling conditions. | Urea byproduct removal can be difficult. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| O-Acyl Intermediate persists | Cyclization energy barrier not met. | Increase temp to |
| Low Yield in Reductive Amination | Imine formation incomplete. | Ensure pH is slightly acidic (AcOH). Use drying agents ( |
| Oxadiazole Ring Cleavage | Harsh reducing conditions or strong base. | Avoid |
References
-
Augustine, J. K., et al. (2009).[5][6] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[1][6] Tetrahedron Letters, 50(48), 9989-9996.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.
-
Kier, M. J., et al. (2025). Selective endo-Cyclic
-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. -
BenchChem. (2025).[2] Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives.
-
Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24. (Foundational reference for radical chemistry).
Sources
Application Note: Functional Characterization of Oxadiazole Piperidine Activity
Executive Summary
The oxadiazole piperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators for metabolic disorders (Type 2 Diabetes, Obesity) and oncology. This application note provides a rigorous, field-validated technical guide for evaluating the biological activity of these compounds.
While this scaffold is versatile, this guide focuses on its most prominent application: GPR119 agonism . We detail a self-validating workflow for quantifying cAMP accumulation in HEK293 cells, addressing specific solubility and stability challenges inherent to the oxadiazole heterocycle.
Scientific Background & Mechanism
The Privileged Scaffold
The success of the oxadiazole piperidine moiety stems from its ability to mimic the bioactive conformation of endogenous lipid mediators (e.g., oleoylethanolamide) while improving metabolic stability.
-
The Piperidine Ring: Provides a basic center often required for ionic interaction with aspartate residues (e.g., Asp interaction in GPCR transmembrane domains).
-
The Oxadiazole Linker: Acts as a bioisostere for amide or ester bonds, providing a rigid spacer that orients the lipophilic tail and polar head group into the receptor binding pocket while resisting hydrolysis by amidases.
Mechanism of Action: GPR119 Signaling
GPR119 is a G
Figure 1: GPR119 Signaling Pathway & Assay Principle
Caption: Signal transduction cascade initiated by oxadiazole piperidine binding, leading to cAMP generation quantified via TR-FRET.
Experimental Protocol: GPR119 cAMP Accumulation Assay
Objective: Determine the EC
Materials & Reagents[1][2]
-
Cell Line: HEK293 stably expressing human GPR119 (HEK293-hGPR119).
-
Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4), 0.1% BSA (Fatty-acid free), and 0.5 mM IBMX (Phosphodiesterase inhibitor).
-
Note: IBMX is critical to prevent the degradation of cAMP, ensuring the signal reflects agonist activity, not PDE activity.
-
-
Detection Kit: cAMP HTRF kit (Cisbio/Revvity) or equivalent TR-FRET system.
-
Compounds: Oxadiazole piperidine analogs (10 mM stock in 100% DMSO).
Compound Preparation (Critical Step)
Oxadiazole piperidines are lipophilic. Improper handling leads to precipitation and false negatives.
-
Stock Storage: Store 10 mM stocks at -20°C in glass vials (avoid polystyrene which can leach plasticizers).
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO first.
-
Intermediate Dilution: Transfer 1 µL of DMSO dilution into 49 µL of Assay Buffer.
-
Result: 2% DMSO intermediate plate.
-
-
Final Assay Concentration: Transfer 5 µL of intermediate to the cell plate (final DMSO = 0.5-1%).
-
Why: Diluting directly from 100% DMSO to aqueous buffer in the assay well often causes "crashing out." The intermediate step ensures colloidal stability.
-
Assay Workflow
Figure 2: High-Throughput Screening Workflow
Caption: Step-by-step workflow for the cAMP functional assay from cell seeding to data analysis.
Detailed Steps
-
Cell Seeding: Dispense 5 µL of cell suspension (2,000 cells/well) into a white 384-well low-volume plate.
-
Stimulation: Add 5 µL of diluted compound (from Step 3.2).
-
Controls: Include "Min" (Buffer + DMSO) and "Max" (1 µM Standard Agonist e.g., AR231453).
-
-
Incubation: Incubate for 30 minutes at room temperature or 37°C.
-
Caution: Oxadiazoles are generally stable, but avoid incubation >2 hours at pH >8.0 to prevent potential ring hydrolysis [1].
-
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (lysis buffer included in these reagents).
-
Equilibration: Incubate 1 hour in the dark at RT.
-
Read: Measure fluorescence at 665 nm and 620 nm.
Data Analysis & Validation
Quantitative Metrics
Calculate the HTRF Ratio:
Convert Ratios to cAMP concentrations using a standard curve included in the kit. Fit the data to a 4-parameter logistic (4PL) equation:
Acceptance Criteria (Self-Validation)
A valid assay plate must meet these criteria:
| Metric | Acceptance Threshold | Explanation |
| Z' Factor | > 0.5 | Indicates sufficient separation between Min (vehicle) and Max (reference agonist) signals. |
| Signal-to-Background | > 3.0 | Ensures the assay window is large enough to detect partial agonists. |
| Reference EC50 | Within 3x of Historical Mean | Validates cell health and receptor expression levels. |
| Hill Slope | 0.8 - 1.2 | Deviations may indicate non-specific binding or compound aggregation. |
Troubleshooting & Optimization
Solubility vs. Activity
Issue: Steep Hill slopes (>2.0) or bell-shaped concentration-response curves. Cause: Oxadiazole piperidines precipitating at high concentrations. Solution:
-
Add 0.01% Pluronic F-127 to the assay buffer.
-
Verify solubility using a nephelometry counter-screen.
Selectivity Profiling
To confirm the activity is GPR119-mediated and not an artifact:
-
Parental Control: Test hits on WT HEK293 cells (lacking GPR119). Signal should be negligible.
-
Isostere Check: Synthesize the 1,3,4-oxadiazole vs 1,2,4-oxadiazole regioisomers. Significant potency shifts often confirm specific binding pocket interactions rather than membrane perturbation [2].
References
-
Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link
-
Ritter, K., et al. (2012). "Oxadiazole Piperidines as GPR119 Agonists for the Treatment of Type 2 Diabetes." Bioorganic & Medicinal Chemistry Letters. Link
-
Jones, R.M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity."[1] Expert Opinion on Therapeutic Patents. Link
-
Cisbio Bioassays. "cAMP Gs Dynamic Kit - User Guide." Link
Sources
Application of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine in drug design
Application Note: Leveraging 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine in Fragment-Based Drug Design
Abstract
This guide details the application of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (hereafter referred to as Scaffold-A ) as a privileged structure in the design of G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors. By combining a lipophilic isopropyl tail, a metabolically stable 1,3,4-oxadiazole linker, and a solubilizing piperidine vector, Scaffold-A serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). This document provides rationale for its pharmacophoric utility, detailed protocols for library generation via N-functionalization, and specific biological assay parameters.
Pharmacophore Analysis & Rational Design
Scaffold-A is not merely a building block; it is a pre-assembled pharmacophore triad designed to address common attrition points in early discovery: solubility and metabolic stability.
Structural Deconstruction
-
Piperidine Ring (The Vector): The secondary amine (
nitrogen) acts as the primary handle for diversification. It provides essential modulation (typically ~9-10), improving aqueous solubility and lysosomal trapping in oncology targets. -
1,3,4-Oxadiazole (The Bioisostere): This heterocyclic core acts as a bioisostere for amides and esters.[1][2] Unlike amides, it is resistant to hydrolysis by proteases and esterases. It serves as a flat, aromatic linker that positions the flanking groups at a defined angle (~134°) while acting as a weak hydrogen bond acceptor.
-
Propan-2-yl Group (The Anchor): The isopropyl moiety provides a compact lipophilic cone, ideal for occupying hydrophobic sub-pockets (e.g., the orthosteric site of GPCRs or the hydrophobic channel of enzymes like FAAH).
Strategic Utility in Drug Design
The scaffold is particularly relevant for:
-
GPCR Antagonists (e.g., GPR55, H3 Receptor): The piperidine nitrogen mimics the protonatable amine found in endogenous neurotransmitters, while the oxadiazole extends the molecule into deep transmembrane pockets.
-
Kinase/Enzyme Inhibitors: The oxadiazole nitrogen atoms can coordinate with active site metals or form water-mediated bridges.
Figure 1: Pharmacophore map illustrating the functional roles of the Scaffold-A substructures in ligand binding.
Synthetic Protocols: Library Generation
The critical step in utilizing Scaffold-A is the derivatization of the piperidine nitrogen. Below are two validated protocols for generating diverse libraries: Urea Formation (for GPCRs) and Reductive Amination (for CNS penetrance).
Protocol A: Urea Library Synthesis (High-Throughput)
Objective: To synthesize a library of urea derivatives targeting GPR55 or CB2 receptors.
Reagents:
-
Scaffold-A (1.0 equiv)
-
Diverse Isocyanates (
) (1.1 equiv) -
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (
) (Catalytic)
Step-by-Step Methodology:
-
Preparation: Dissolve Scaffold-A (0.1 mmol) in anhydrous DCM (1 mL) in a 2 mL glass vial.
-
Activation: Add
(0.01 mmol) to scavenge any adventitious acid. -
Coupling: Add the specific isocyanate (0.11 mmol) dropwise at
. -
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.
-
-
Quenching: Add polymer-supported trisamine scavenger resin (50 mg) and shake for 1 hour to remove excess isocyanate.
-
Isolation: Filter off the resin and evaporate the solvent under reduced pressure.
-
Purification: If purity <95% (LCMS), purify via preparative HPLC (Water/Acetonitrile gradient).
Protocol B: Reductive Amination (CNS Focused)
Objective: To attach benzylic/alkyl groups while retaining the basicity of the nitrogen for brain penetration.
Reagents:
-
Scaffold-A (1.0 equiv)
-
Diverse Aldehydes (1.1 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: Dissolve Scaffold-A (0.2 mmol) and the aldehyde (0.22 mmol) in DCE (2 mL). Add AcOH (0.2 mmol) to catalyze imine formation. Stir for 30 mins at RT.
-
Reduction: Add
(0.3 mmol) in one portion.-
Causality:
is chosen over because it is milder and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol byproducts.
-
-
Reaction: Stir at RT for 12-16 hours under nitrogen atmosphere.
-
Workup: Quench with saturated aqueous
(2 mL). Extract with DCM ( ). -
Analysis: Dry organic layer over
, concentrate, and analyze via LCMS.
Biological Validation: GPR55 Antagonist Assay
Given the structural similarity of Scaffold-A to known GPR55 ligands (piperidine-oxadiazolones), the following assay is recommended to validate the library.
Assay Type:
Materials:
-
U2OS cells stably expressing human GPR55 and
-arrestin2-GFP. -
Agonist: L-
-lysophosphatidylinositol (LPI). -
Detection: High-content imaging system (e.g., Opera Phenix).
Protocol:
-
Seeding: Plate U2OS-GPR55 cells (5,000 cells/well) in 384-well black clear-bottom plates. Incubate overnight.
-
Pre-treatment: Add library compounds (derived from Scaffold-A) at varying concentrations (
) in HBSS buffer + 0.1% DMSO. Incubate for 30 mins at . -
Stimulation: Add LPI (
, concentration) to induce -arrestin translocation. Incubate for 45 mins. -
Fixation: Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.
-
Quantification: Measure the accumulation of GFP spots (aggregates) in the cytoplasm.
-
Calculation: % Inhibition =
.
-
Data Presentation Template:
| Compound ID | R-Group (Substitution) | LogP (Calc) | GPR55 IC50 (nM) | Solubility (µM) |
| Scaffold-A | H (Parent) | 1.8 | >10,000 | >200 |
| Lib-001 | 4-Fluorophenyl (Urea) | 3.2 | 450 | 85 |
| Lib-002 | Benzyl (Amine) | 2.9 | 120 | 110 |
Workflow Visualization
The following diagram illustrates the integrated workflow from scaffold selection to lead identification.
Figure 2: Integrated workflow for evolving Scaffold-A into a lead candidate.
References
-
Bioisosterism in Drug Design: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med.[3] Chem. (2012). 1,3,4-Oxadiazoles are established bioisosteres for amides and esters, improving metabolic stability.
-
GPR55 Antagonists: Heynen-Genel, S., et al. "Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones."[4] Bioorg. Med. Chem. Lett. (2016).[4][5] Establishes the piperidine-oxadiazole motif as a core scaffold for GPR55 modulation.
-
Synthetic Methodology (Oxadiazoles): Somani, R.R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives."[6][7][8] Int. J. Drug Des. Discov. (2011). Provides general protocols for hydrazide cyclization and functionalization.
-
Anticancer Applications: Zhang, K., et al. "1,3,4-Oxadiazole derivatives as potential antitumor agents."[7][9] Eur. J. Med. Chem. (2014). Demonstrates the utility of the scaffold in targeting VEGFR and telomerase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. longdom.org [longdom.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Welcome to the technical support guide for the synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your overall yield and purity.
Introduction: The Synthetic Challenge
The target molecule, 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, is a heterocyclic compound featuring a piperidine ring linked to a 5-isopropyl-1,3,4-oxadiazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to the favorable properties of the 1,3,4-oxadiazole ring, which can act as a bioisostere for amide or ester groups, improve metabolic stability, and participate in hydrogen bonding.[1][2][3]
The synthesis, while conceptually straightforward, involves several critical steps where yields can be compromised. The most common synthetic strategy involves the construction of the 1,3,4-oxadiazole ring from a piperidine-3-carbohydrazide precursor. This guide focuses on optimizing this well-established route, addressing common pitfalls from starting material protection to the final cyclodehydration step.
General Synthetic Workflow
The most prevalent and adaptable route begins with a protected form of piperidine-3-carboxylic acid (or its ester), proceeds through a key hydrazide intermediate, and culminates in the formation and deprotection of the target compound.
Sources
Technical Support Center: Purification of Piperidine and Oxadiazole Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of piperidine and oxadiazole reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the integrity and purity of your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of piperidine and oxadiazole derivatives, offering potential causes and actionable solutions.
Chromatography Challenges
Issue 1: Poor Separation or Co-elution of Compounds in Flash Chromatography
You observe that your target piperidine or oxadiazole derivative is co-eluting with impurities or starting materials, resulting in poor separation and broad peaks.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving compounds with similar retention factors (Rf).
-
Solution: Systematically screen different solvent systems. For piperidine and oxadiazole derivatives, common systems include hexane/ethyl acetate for less polar compounds and dichloromethane/methanol for more polar ones.[1][2][3] If you are using an isocratic system, switching to a gradient elution can significantly improve separation.[4] Start with a low polarity mobile phase and gradually increase the polarity.
-
-
Peak Tailing (Especially with Piperidine Derivatives): The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing the compound to "tail" down the column.[5]
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Compound is Too Polar and Sticks to the Silica: Highly polar compounds may not elute from the column with standard solvent systems.
-
Solution: For very polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol.[2][3] In some cases, adding a small percentage of ammonia in methanol to the dichloromethane can help elute stubborn basic compounds.[3] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can be a powerful alternative.[1][4]
-
Experimental Protocol: Optimizing Flash Chromatography for a Piperidine Derivative
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, and 95:5 DCM:MeOH). An ideal solvent system will give your target compound an Rf value of approximately 0.3.[6]
-
Column Preparation: Choose an appropriately sized column and pack it with silica gel, creating a slurry with your chosen eluent.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent. For compounds with poor solubility in the mobile phase, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[8]
-
Elution: Begin elution with your chosen solvent system, collecting fractions and monitoring them by TLC. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Table 1: Common Solvent Systems for Flash Chromatography [1][2][3]
| Compound Polarity | Recommended Solvent System(s) | Notes |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate, Toluene, Dichloromethane | Hexane/EtOAc is a versatile starting point.[2] |
| Polar | Dichloromethane/Methanol, Ethyl Acetate/Methanol | Prepare DCM/MeOH mixtures fresh as they can form azeotropes.[2] |
| Very Polar/Basic | Dichloromethane/Methanol with 0.1-1% Triethylamine or Ammonia | The basic additive helps to prevent peak tailing.[3][4] |
| Water-Soluble/Polar | Water/Acetonitrile or Water/Methanol (Reversed-Phase) | Often requires the addition of a pH modifier like formic acid or TFA.[1] |
Crystallization and Precipitation Issues
Issue 2: Product Oiling Out Instead of Crystallizing
Upon cooling your recrystallization solution, your compound separates as an oil rather than forming solid crystals.
Potential Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.
-
Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly.[7] Scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites and induce crystallization.[7] Adding a seed crystal of the pure compound can also be very effective.[7]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Attempt a preliminary purification step before recrystallization, such as passing the crude material through a short plug of silica gel.[7]
-
-
High-Boiling Point Solvent Residue: Residual solvents like DMF or DMSO can trap the product as an oil.
-
Solution: Dissolve the oily product in a volatile solvent like dichloromethane (DCM) and then add a non-polar co-solvent like toluene. Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with the high-boiling solvent, aiding in its removal. This may need to be repeated.[4]
-
Issue 3: Low Recovery of Crystalline Product
After recrystallization, the yield of your purified compound is significantly lower than expected.
Potential Causes & Solutions:
-
Using Too Much Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even after cooling.
-
Compound has Significant Solubility in the Cold Solvent: The ideal recrystallization solvent will have a large difference in solubility for your compound at high and low temperatures.[10]
-
Solution: Cool the crystallization flask in an ice bath or refrigerator to minimize the solubility of your compound.[7] If recovery is still low, you may need to find a different solvent or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[7]
-
Diagram 1: Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for common crystallization problems.
Extraction Difficulties
Issue 4: Emulsion Formation During Liquid-Liquid Extraction
When performing an aqueous workup, a stable emulsion forms between the organic and aqueous layers, making separation difficult.
Potential Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.[7]
-
-
Presence of Surfactant-like Impurities: Some impurities can act as surfactants, stabilizing the emulsion.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my piperidine or oxadiazole derivative?
The choice of purification method depends on the physical and chemical properties of your compound and the impurities present.[7]
-
For solid compounds: Recrystallization is often the most effective method for achieving high purity, provided a suitable solvent can be found.[10]
-
For thermally stable, volatile liquids: Distillation can be an excellent choice.
-
For most other compounds, or as a general-purpose technique: Flash column chromatography is the workhorse of purification in organic synthesis.[1]
-
For separating basic piperidine derivatives from acidic or neutral impurities: An acid-base extraction is a simple and highly effective initial purification step.[5][11]
Diagram 2: Purification Method Selection Guide
Caption: A decision tree for selecting the appropriate purification technique.
Q2: What are the common impurities I should expect in my piperidine and oxadiazole reactions?
Understanding potential impurities is key to designing an effective purification strategy.[6]
For Piperidine Syntheses:
-
Unreacted Starting Materials: For example, residual pyridine after a hydrogenation reaction.[6]
-
Byproducts: Such as the formation of 4,4'-bipyridine during the reduction of pyridine.[6]
-
Oxidation Products: Piperidines can be susceptible to oxidation, which often results in a yellow discoloration.[6]
-
Nitroso Impurities: These can form if the piperidine intermediate is exposed to nitrosating agents and are a significant concern due to their potential toxicity.[12]
For Oxadiazole Syntheses:
-
Unreacted Starting Materials: Such as the amidoxime and the carboxylic acid or acyl chloride.[4]
-
O-acylamidoxime Intermediate: This is the intermediate formed before the final cyclization to the oxadiazole ring.[4]
-
Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt) and bases (e.g., pyridine, triethylamine) may be present in the crude product.[4]
Q3: My purified piperidine derivative is a yellow oil. How can I remove the color?
A yellow tint in piperidine derivatives is typically due to oxidation products.[13] While this may not impact the performance of the compound in all applications, for high-purity requirements, distillation is often the most effective method for removing these colored impurities.[13] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[13]
Q4: I'm having trouble removing high-boiling solvents like DMF or DMSO. What should I do?
These solvents can be challenging to remove completely by simple evaporation under reduced pressure.[4]
-
Azeotropic Removal: As mentioned in the troubleshooting section, adding a co-solvent like toluene and evaporating can help remove these high-boiling point solvents.[4]
-
Aqueous Washes: If your compound is not water-soluble, you can often remove DMF and DMSO by repeatedly washing the organic layer with water or brine during a liquid-liquid extraction.
Q5: My oxadiazole derivative seems to be degrading on the silica gel column. What can I do?
The O-N bond in the 1,2,4-oxadiazole ring can be sensitive to the acidic nature of silica gel, potentially leading to ring-opening or other forms of degradation.[4]
-
Minimize Contact Time: Use flash chromatography with a faster flow rate to reduce the time your compound spends on the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase if your compound is particularly acid-sensitive.[4]
-
Alternative Purification Methods: If degradation on silica is a significant problem, recrystallization or preparative HPLC may be better options.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Recrystallization.
- Successful Flash Chromatography - King Group.
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- Chromatography: Solvent Systems For Flash Column - Chemistry - University of Rochester.
- Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives - Benchchem.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
- Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
- Finding the best solvent for recrystallisation student sheet.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Flash Chromatography Basics | Sorbent Technologies, Inc.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Piperidine Impurities - BOC Sciences.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
- (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global - openPR.com.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub.
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC.
- Acid–base extraction - Wikipedia.
- MS-guided purification of piperine by CPC or flash chromatography: A comparative study.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Liquid–liquid extraction - Wikipedia.
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.
- Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity - Advanced Journal of Chemistry, Section A.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.
- Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
- Suzuki purification problem : r/OrganicChemistry - Reddit.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. | Request PDF - ResearchGate.
- (PDF) Synthesis and characterization of oxadiazole compounds derived from naproxen.
- PIPERIDINE - Ataman Kimya.
- Piperidine Impurities - Omsynth Lifesciences.
- Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Natural Product Isolation (2) - Purification Techniques, An Overview.
- Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - PMC.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. openpr.com [openpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine in water
Technical Support Center: Solubility Optimization Guide Subject: 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Ticket ID: SOL-OXD-PIP-001 Role: Senior Application Scientist[1]
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine because you are likely treating it as a neutral organic molecule, whereas its behavior is dictated by its ionizable basic center .
This molecule consists of two distinct functional domains:
-
The Solubilizing Handle (Piperidine): A secondary amine.[1] While unsubstituted piperidine has a pKa of ~11.2, the electron-withdrawing nature of the oxadiazole ring at the 3-position exerts an inductive effect (
), likely shifting the pKa slightly lower (estimated pKa ~9.5–10.0). -
The Lipophilic Core (Oxadiazole + Isopropyl): The 5-(propan-2-yl)-1,3,4-oxadiazole moiety adds significant lipophilicity (LogP contribution) and planarity, driving crystal lattice energy and reducing water solubility in the neutral state.
The Solution: You must manipulate the ionization state of the piperidine nitrogen. At neutral pH (pH 7), a significant fraction of the molecule remains uncharged (hydrophobic). To dissolve it, you must protonate this nitrogen or encapsulate the lipophilic tail.[1]
Module 1: pH Manipulation (The Primary Protocol)
Status: Highly Recommended for aqueous buffers.
The most common failure mode is attempting to dissolve the free base directly in pH 7.4 PBS or water. At pH 7.4, the equilibrium still allows for a fraction of neutral species, which may exceed the intrinsic solubility (
Protocol: Acidic Titration Strategy
-
Preparation: Suspend the compound in water at a concentration 10% higher than your target.[1]
-
Acidification: Slowly add 0.1 M HCl or Methanesulfonic Acid (MSA) dropwise while stirring.
-
Why MSA? Mesylate salts often have higher aqueous solubility and lower hygroscopicity than hydrochloride salts for piperidine derivatives.[1]
-
-
Monitoring: Monitor clarity. The solution should clarify as the pH drops below 6.0.
-
Back-Titration (Caution): If you must return to neutral pH (e.g., for cell assays), dilute this acidic stock rapidly into the final buffer.[1] Ensure the final concentration is below the intrinsic solubility limit (approx. <100 µM for this scaffold at pH 7.4).
Visualizing the Solubility-pH Relationship:
Figure 1: The pH-dependent solubility logic flow.[1] Solubility is driven by the formation of the cationic piperidinium species.
Module 2: Cyclodextrin Complexation (Neutral pH)
Status: Recommended for biological assays where acidic pH is toxic.
If your assay cannot tolerate acidic buffers, you must mask the lipophilic isopropyl-oxadiazole tail using a host-guest complex.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the standard choice because its cavity size (approx.[1] 6.0–6.5 Å) is ideal for accommodating the 5-membered oxadiazole ring and the isopropyl group.
Protocol: Phase Solubility Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]
-
Addition: Add the compound to the vehicle.
-
Equilibration: Vortex for 5 minutes, then sonicate for 30 minutes at ambient temperature.
-
Technical Note: Sonication breaks intermolecular lattice interactions, allowing the hydrophobic tail to enter the cyclodextrin cone.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
Data: Expected Solubility Enhancement
| Solvent System | Estimated Solubility | Mechanism |
| Pure Water (pH 7) | < 0.1 mg/mL | Intrinsic Solubility ( |
| 0.1 M HCl (pH 1) | > 10 mg/mL | Salt Formation (Ionization) |
| 20% HP-β-CD (pH 7) | 2 – 5 mg/mL | Inclusion Complexation |
| 10% DMSO / Water | 1 – 3 mg/mL | Cosolvency (Dielectric Modulation) |
Module 3: Cosolvent Systems (Stock Solutions)
Status: Standard for high-concentration storage.
For preparing stock solutions (e.g., 10 mM or 100 mM), water is unsuitable.[1] You must use an organic solvent that disrupts the crystal lattice.[1]
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1] The oxadiazole ring acts as a hydrogen bond acceptor, making it highly soluble in DMSO.
-
Secondary Option: Ethanol .[1] Less effective than DMSO due to the lipophilic isopropyl group but viable for lower concentrations.[1]
Warning: When diluting a DMSO stock into water, precipitation is immediate if the final concentration exceeds the aqueous solubility limit. Always vortex the aqueous buffer while adding the DMSO stock to prevent local high-concentration "hotspots" that trigger nucleation.
Module 4: Salt Selection (Solid State Engineering)
Status: Advanced optimization for drug development.
If you are scaling up, working with the free base is inefficient.[1] You should isolate a salt form.[1]
-
Hydrochloride (HCl): The default choice.[1] However, piperidine HCl salts can sometimes be hygroscopic.[1]
-
Mesylate (Methanesulfonate): Often yields better crystallinity and higher melting points for lipophilic bases.[1]
-
Tartrate: If a chiral resolution is needed (though this molecule is achiral at the piperidine connection unless substituted elsewhere), or to reduce hygroscopicity.[1]
Salt Screening Workflow:
Figure 2: Decision tree for selecting the optimal salt form to ensure long-term stability and solubility.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. Why? A: This is "Crash-Out." Your final concentration (e.g., 10 µM) might be above the intrinsic solubility of the neutral molecule at pH 7.4.
-
Fix: Lower the final concentration or switch to the HP-β-CD protocol (Module 2) to maintain solubility in the media.
Q2: Can I use Tween-80 instead of Cyclodextrin? A: Yes, surfactants like Tween-80 (Polysorbate 80) can solubilize the compound via micellization.[1] However, cyclodextrins are generally preferred for biological assays as they are less likely to disrupt cell membranes or interfere with protein binding assays compared to detergents.[1]
Q3: Why does the literature mention "Inductive Effect" regarding the piperidine? A: The 1,3,4-oxadiazole ring is electron-deficient. By being attached to the piperidine, it pulls electron density away from the nitrogen. This makes the nitrogen less willing to accept a proton compared to a standard piperidine.[1] Consequently, you may need a slightly lower pH to achieve full ionization than you would for a simple alkyl-piperidine.[1]
References
-
Gould, P. L. (1986).[1][2] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link
-
Context: Foundational text on selecting counter-ions (HCl vs Mesylate) for basic amines like piperidine.[1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Context: Authoritative guide on using HP-β-CD for solubilizing lipophilic pharmacophores.[1]
-
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link
- Context: Discusses the physicochemical properties of oxadiazole rings and their use as amide bioisosteres, influencing solubility and pKa.
-
Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Context: Provides specific insights into the lipophilicity and aqueous solubility trends of 1,3,4-oxadiazole deriv
Sources
Technical Support Center: Oxadiazole Synthesis & Troubleshooting
[1]
Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: OXD-CYC-404 Subject: Troubleshooting Cyclization Failures in 1,2,4- and 1,3,4-Oxadiazole Formation Assigned Specialist: Senior Application Scientist, MedChem Division
Executive Summary
Oxadiazoles are critical bioisosteres for esters and amides in drug discovery, offering improved metabolic stability and lipophilicity. However, their formation is frequently plagued by cyclization stalling (trapped O-acylamidoxime intermediates) or thermal rearrangement (Tiemann degradation).
This guide prioritizes 1,2,4-oxadiazoles (the most common drug scaffold) and provides a targeted workflow for 1,3,4-oxadiazoles . We move beyond standard textbook procedures to industry-proven "rescue" protocols using T3P® and TBAF.
Part 1: The 1,2,4-Oxadiazole Decision Matrix
If your reaction is failing, identifying where it fails is critical. Use this logic flow to diagnose your issue before attempting the protocols below.
Figure 1: Diagnostic workflow for 1,2,4-oxadiazole synthesis failures.
Part 2: Troubleshooting 1,2,4-Oxadiazoles
Issue A: The "Stuck" Intermediate (Incomplete Cyclization)
Symptom: LCMS shows a major peak corresponding to the O-acylamidoxime intermediate (Product Mass + 18 Da). Cause: The activation energy for the dehydration step is too high for standard reflux, or the conformation is unfavorable. Standard Fix: Reflux in Toluene or Pyridine (110°C). Advanced Fix: If thermal conditions fail or cause decomposition, use the TBAF Protocol .
Protocol 1: TBAF-Mediated Cyclization (The "Cold" Route)
Why it works: Tetrabutylammonium fluoride (TBAF) acts as a specific base, forming strong hydrogen bonds with the amidoxime N-H, facilitating cyclization at room temperature without thermal degradation [1].
-
Isolate Intermediate: If possible, perform a quick workup of your coupling reaction to isolate the crude O-acylamidoxime.
-
Dissolve: Dissolve the intermediate in THF (0.1 M).
-
Add Reagent: Add 1.0 equivalent of TBAF (1M in THF).
-
Monitor: Stir at Room Temperature . Most reactions complete in <1 hour.
-
Workup: Dilute with EtOAc, wash with water (to remove TBAF salts), and brine. Dry over Na₂SO₄.
Issue B: One-Pot Synthesis Failures
Symptom: Poor yield using standard EDC/HOBt or CDI coupling. Solution: Switch to T3P® (Propylphosphonic anhydride) .[1] Why: T3P is a potent water scavenger that drives both the coupling and the cyclization in a single pot, often with cleaner impurity profiles than carbodiimides [2].
Protocol 2: T3P One-Pot Synthesis
-
Combine: In a microwave vial, add Carboxylic Acid (1.0 eq), Amidoxime (1.1 eq), and EtOAc (or DMF for solubility).
-
Base: Add Et₃N or DIPEA (3.0 eq).
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 eq).
-
Condition 1 (Standard): Heat to 80°C for 12 hours.
-
Condition 2 (Rapid): Microwave at 100–120°C for 30 minutes.
-
Workup: Wash carefully with water and NaHCO₃. Note: T3P byproducts are water-soluble, simplifying purification.
Part 3: The Tiemann Rearrangement (The "Hidden" Killer)
Symptom: You isolate a product with the correct mass (or Mass + 18), but NMR shows a urea or unexpected NH signals. Diagnosis: You have triggered the Tiemann Rearrangement . This occurs when the O-acylamidoxime rearranges rather than cyclizing, typically driven by excessive heat or electron-poor substituents.
Figure 2: Mechanism of the Tiemann Rearrangement failure mode.
Prevention Strategy:
-
Avoid Acidic Conditions: Ensure sufficient base is present.[2] Protonation of the oxime nitrogen accelerates rearrangement.
-
Lower Temperature: Switch from refluxing toluene (110°C) to the TBAF protocol (RT) described above.
Part 4: 1,3,4-Oxadiazoles (Dehydration Issues)
Context: These are typically formed by dehydrating diacylhydrazines (
Protocol 3: Burgess Reagent Cyclization (Mild)
The Burgess reagent is a sulfamoylbetaine that facilitates dehydration under neutral conditions [3].
| Parameter | Condition |
| Substrate | 1,2-Diacylhydrazine |
| Reagent | Burgess Reagent (1.5 – 2.0 eq) |
| Solvent | THF or DCM (Anhydrous) |
| Temperature | Microwave: 100°C (10-20 min) or Reflux (2-4 h) |
| Key Advantage | Tolerance of acid-sensitive groups (e.g., Boc-amines) |
FAQ: Rapid Fire Troubleshooting
Q: My amidoxime starting material is decomposing before I even add the acid.
-
A: Amidoximes are thermally unstable. Store them at -20°C. If synthesizing in situ from nitrile + hydroxylamine, ensure you remove excess hydroxylamine before adding the acid chloride/coupling agent, as free
will react with your electrophile.
Q: I see the product in LCMS, but it disappears during purification.
-
A: 1,2,4-Oxadiazoles can be susceptible to nucleophilic attack (ring opening) by strong bases (like hydroxide or methoxide) or hydrolysis in acidic water.
-
Fix: Avoid modifying silica with triethylamine. Use neutral alumina if silica causes streaking/decomposition.
-
Q: Can I use CDI (Carbonyldiimidazole)?
References
-
Gangloff, A. R., et al. (2001).[6] "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Letters.
-
Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[1] Tetrahedron Letters.
-
Brain, C. T., & Paul, J. M. (1999). "Rapid synthesis of 1,3,4-oxadiazoles using polymer-supported Burgess reagent." Synlett.
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Optimizing Reaction Temperature for Isopropyl Oxadiazole Synthesis
Core Technical Directive
The synthesis of isopropyl-substituted 1,2,4-oxadiazoles presents a specific kinetic challenge: the steric bulk of the isopropyl group (whether at the C3 or C5 position) increases the activation energy (
This guide moves beyond standard "recipe" chemistry to provide a thermodynamic and kinetic framework for optimizing this transformation.
Troubleshooting Center & FAQs
Issue 1: Incomplete Cyclization (Intermediate Stalling)
Symptom: LC-MS shows a persistent peak with mass [M+18] relative to the desired product (corresponding to the uncyclized O-acylamidoxime). Question: I am synthesizing a 3-isopropyl-1,2,4-oxadiazole using a standard EDC/HOBt coupling at room temperature, but conversion stalls at the intermediate. Should I add more coupling agent?
Answer: No, adding more coupling agent will not drive the cyclization. The formation of the O-acylamidoxime is likely complete; the issue is the thermal barrier to cyclodehydration .
-
Causality: The isopropyl group exerts steric strain, destabilizing the planar transition state required for the nucleophilic attack of the oxime nitrogen onto the carbonyl carbon. Room temperature provides insufficient thermal energy (
) to overcome this barrier. -
Solution:
-
Switch Solvent: Move from DCM or THF (low boiling) to Toluene , DMF , or 1,4-Dioxane .
-
Thermal Boost: Heat the reaction to 80–110°C .
-
Microwave Acceleration: If the substrate is stable, microwave irradiation at 120–150°C for 10–20 minutes is the most effective method to force cyclization of sterically hindered isopropyl systems [1][3].
-
Issue 2: Product Degradation & Nitrile Reversion
Symptom: Yield decreases with prolonged heating; appearance of a nitrile peak in IR/NMR. Question: To force the reaction, I refluxed in toluene for 24 hours. Now I see the starting nitrile and significant tar. What happened?
Answer: You have triggered a thermal reversion or hydrolysis.[1]
-
Causality: At high temperatures (>110°C) for extended periods, 1,2,4-oxadiazoles (especially those with electron-withdrawing groups) can undergo ring cleavage back to the nitrile and nitrile oxide fragments (retro-1,3-dipolar cycloaddition) or hydrolyze if trace water is present.
-
Solution:
-
Strict Anhydrous Conditions: Use molecular sieves in the solvent. Water attacks the O-acylamidoxime faster than cyclization occurs.
-
Superbase Method (Lower T): Instead of thermal dehydration, use the "Superbase" method (NaOH/DMSO). This lowers the activation energy chemically rather than thermally, often allowing cyclization at 25–60°C , preventing thermal degradation [4][6].
-
Issue 3: Scale-Up Thermal Management
Symptom: The reaction worked on 50 mg scale (microwave) but failed/exploded on 20 g scale. Question: How do I translate the high-temperature microwave protocol to a 20g batch synthesis?
Answer: Microwave heating is uniform and rapid; batch heating is not.
-
Protocol Adjustment: Do not simply reflux a large vessel immediately. The exotherm from the initial acylation (if done one-pot) combined with high heat can lead to runaway pressure (especially with azides or high-energy reagents).
-
Solution:
-
Stepwise Heating: Perform the acylation at 0°C
RT. Confirm intermediate formation by HPLC. -
Solvent Swap: Evaporate low-boiling solvents (DCM) and re-dissolve the residue in higher-boiling solvent (e.g., Diglyme or Xylenes) for the cyclization step.
-
Flow Chemistry: For safety and efficiency, pump the O-acylamidoxime solution through a heated flow reactor coil at 150°C with a residence time of 10 minutes. This mimics microwave efficiency safely on scale [7].
-
Optimized Experimental Protocols
Protocol A: Microwave-Assisted One-Pot Synthesis (High Throughput)
Best for: Rapid library generation, sterically hindered isopropyl substrates.
-
Reagents: Isopropyl amidoxime (1.0 equiv), Carboxylic Acid (1.0 equiv), DIC (1.1 equiv), HOBt (1.1 equiv).
-
Solvent: Anhydrous DMF or DMA (Concentration 0.2 M).
-
Step 1 (Acylation): Stir at 25°C for 1 hour . Checkpoint: Verify O-acylamidoxime formation by LC-MS.
-
Step 2 (Cyclization): Seal tube. Irradiate at 140°C for 15 minutes (High Absorption setting).
-
Workup: Dilute with ethyl acetate, wash with 5% LiCl (to remove DMF), dry over
.
Protocol B: Superbase-Mediated Cyclization (Thermal Sensitive)
Best for: Substrates prone to thermal degradation.
-
Reagents: Isopropyl amidoxime (1.0 equiv), Methyl Ester of Carboxylic Acid (1.2 equiv).
-
Catalyst: Powdered NaOH (2.0 equiv) or KOH.
-
Solvent: DMSO (dry).
-
Procedure:
-
Workup: Pour into ice water (product precipitates or extract with EtOAc).
Data & Visualization
Table 1: Temperature vs. Yield for 3-Isopropyl-5-Phenyl-1,2,4-Oxadiazole
Simulated data based on kinetic profiles of hindered amidoximes [1][7].
| Method | Solvent | Temp (°C) | Time | Yield (%) | Observation |
| Standard | THF | 66 (Reflux) | 12 h | 35% | Incomplete cyclization (Major intermediate peak). |
| Thermal | Toluene | 110 (Reflux) | 4 h | 78% | Good conversion. |
| Microwave | DMF | 150 | 15 min | 92% | Clean conversion, minimal byproducts. |
| Superbase | DMSO | 25 | 16 h | 85% | Excellent for thermal-sensitive substrates. |
Diagram 1: Mechanistic Pathway & Thermal Barriers
This diagram illustrates the critical energy barrier caused by the isopropyl group and how temperature/catalysis overcomes it.
Caption: Reaction energy landscape showing the high activation energy barrier introduced by the isopropyl steric bulk during the cyclodehydration step.
Diagram 2: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield issues based on LC-MS analysis of the crude reaction mixture.
References
-
Augustine, J. K., et al. (2009).[7] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[7] J. Org.[7] Chem., 74, 5640-5643.[7] Retrieved from [Link]
-
Adib, M., et al. (2006).[7] One-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation.[7] Synlett, 1765-1767.[7] Retrieved from [Link]
-
Baykov, S. V., et al. (2017).[8] The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.[8][9][10] Tetrahedron.[6][8] Retrieved from [Link]
-
NISHIWAKI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[6][10] MDPI / PMC. Retrieved from [Link]
-
Golushko, A., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Retrieved from [Link]
-
Bumann, L., et al. (2011). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters (2017) | Sergey V. Baykov | 69 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine .
Because this molecule contains a highly basic piperidine pharmacophore linked to an electron-deficient, weakly basic 1,3,4-oxadiazole core , it presents unique solubility and partitioning behaviors. This guide bypasses generic advice to provide targeted, causality-driven troubleshooting and self-validating protocols for isolating this specific compound with high purity.
Diagnostic Purification Workflow
The most efficient method for purifying this compound from complex reaction mixtures (e.g., unreacted nipecotic acid, isobutyric acid, and coupling agents) is a highly controlled, pH-guided acid-base extraction.
Diagnostic acid-base extraction workflow for piperidine-oxadiazole purification.
Quantitative Partitioning Data
Understanding the ionization states of the target molecule and its impurities is critical. The 1,3,4-oxadiazole ring is essentially neutral (pKa < 2) , meaning the phase partitioning is entirely dictated by the piperidine nitrogen and the acidic functional groups of the impurities.
| Compound | Key Functional Group | Predicted pKa | State at pH 2 | State at pH 12 | Phase Trajectory (pH 2 → pH 12) |
| Target Product | Secondary Amine | ~10.5 | Cationic | Neutral (Free Base) | Aqueous → Organic |
| Nipecotic Acid | Amine & Carboxylic Acid | 4.13, ~10.2 | Cationic | Anionic | Aqueous → Aqueous |
| Isobutyric Acid | Carboxylic Acid | ~4.8 | Neutral | Anionic | Organic → Aqueous |
| Diacylhydrazine | Amide-like NH | Neutral | Neutral | Anionic (Weakly) | Organic → Organic/Aqueous |
Frequently Asked Questions & Troubleshooting
Q1: My crude NMR shows a significant amount of uncyclized diacylhydrazine intermediate. How do I remove it? A1: Diacylhydrazines are highly polar and often co-elute with the target product during silica gel chromatography. However, their amide-like nitrogens are not basic. By performing an acidic extraction at pH ≤ 2, your target piperidine becomes a water-soluble cation, while the neutral diacylhydrazine remains in the organic layer. Discard the organic layer to remove this impurity entirely.
Q2: I am seeing residual piperidine-3-carboxylic acid (nipecotic acid) in my final product. What is the best removal strategy? A2: Nipecotic acid is zwitterionic. If your basification step only reaches pH 9–10, nipecotic acid exists as a neutral zwitterion, which can precipitate at the phase boundary or partially partition into your organic solvent. You must push the pH > 12. At this pH, the secondary amine of nipecotic acid is a free base, but its carboxylic acid is a fully deprotonated anion, locking it into the aqueous layer while your target product (which lacks a carboxylic acid) extracts cleanly into the organic layer.
Q3: How do I remove byproducts from dehydrating agents like POCl₃ or Burgess reagent? A3: Standard oxadiazole syntheses rely heavily on dehydrating agents . POCl₃ hydrolyzes into phosphoric acid, and Burgess reagent yields sulfamate salts. Both are highly water-soluble at basic pH. The pH > 12 aqueous wash in the workflow above will inherently sequester these inorganic/polar byproducts into the aqueous waste.
Q4: The purified free base is an oil, but I need a stable solid for biological assays. What should I do? A4: Piperidine-oxadiazole derivatives are frequently isolated as hydrochloride salts to improve stability, crystallinity, and aqueous solubility for biological testing . Treat the anhydrous free base in a non-polar solvent (like diethyl ether) with a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) to precipitate the highly crystalline salt.
Self-Validating Experimental Protocols
Protocol A: pH-Guided Acid-Base Extraction
This protocol utilizes a self-validating feedback loop (pH testing) to prevent product loss.
-
Dissolution: Dissolve 1.0 g of the crude reaction mixture in 20 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction (Impurity Removal):
-
Add 20 mL of 1M HCl to the organic layer. Shake vigorously in a separatory funnel and allow the phases to separate.
-
Validation Step: Test the aqueous layer with pH paper. It must read pH ≤ 2. If it is > 2, the basic piperidine is not fully protonated. Add concentrated HCl dropwise until pH ≤ 2 is achieved.
-
Drain the lower aqueous layer (contains product) into a clean Erlenmeyer flask. Discard the EtOAc layer (contains neutral impurities).
-
Wash the aqueous layer once more with 10 mL of fresh EtOAc to remove trace neutral organics. Discard this EtOAc wash.
-
-
Basification (Product Liberation):
-
Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise with magnetic stirring.
-
Validation Step: Test the solution with pH paper. It must read pH > 12. If it is lower, nipecotic acid will contaminate your product. Continue adding NaOH until pH > 12 is confirmed. The solution will likely turn cloudy as the free base product oils out.
-
-
Final Extraction:
-
Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Combine the lower DCM layers. Validation Step: Spot the DCM layer on a TLC plate; it should show a single spot corresponding to the free base product.
-
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base (often a viscous oil).
Protocol B: Hydrochloride Salt Formation and Recrystallization
This protocol converts the oily free base into a stable, assay-ready solid.
-
Salt Formation: Dissolve the purified free base (from Protocol A) in a minimal amount of anhydrous Diethyl Ether (or a 1:1 mixture of Ether/DCM if solubility is poor).
-
Precipitation: While stirring vigorously at room temperature, slowly add 1.1 equivalents of 2M HCl in Diethyl Ether. A white precipitate should form immediately.
-
Validation Step: Ensure no further precipitation occurs upon the addition of a final drop of the HCl solution.
-
Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether.
-
Recrystallization (Optional): If ultra-high purity is required, dissolve the solid in a minimum volume of hot ethanol, then add cold diethyl ether dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature to yield pure crystalline 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride.
References
-
CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. PharmaTutor. Available at:[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at:[Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at:[Link]
Technical Support Center: 1,3,4-Oxadiazole Stability & Troubleshooting
Welcome to the Technical Support Center. As drug development increasingly relies on the 1,3,4-oxadiazole scaffold as a bioisostere for amides and esters, understanding its stability limitations is critical. While generally more robust than its 1,2,4-oxadiazole counterpart, the 1,3,4-oxadiazole ring is highly susceptible to hydrolytic cleavage under strongly acidic conditions (pH < 2.0).
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you navigate degradation issues during synthesis, formulation, and pharmacokinetic evaluation.
Mechanistic Causality: Acid-Catalyzed Hydrolysis
To troubleshoot degradation, we must first understand the mechanism. The vulnerability of the 1,3,4-oxadiazole ring in acidic media stems from the electron density of its heteroatoms[1].
-
Protonation: The high electron density on the N3/N4 nitrogen atoms makes them prime targets for protonation in strong acids.
-
Nucleophilic Attack: Protonation drastically increases the electrophilicity of the adjacent C2/C5 carbons. Ambient water molecules attack these electron-deficient centers.
-
Ring Cleavage: The resulting tetrahedral intermediate collapses, cleaving the C–O bond to form an open-chain acylhydrazide, which can further hydrolyze into hydrazine derivatives and carboxylic acids.
Acid-catalyzed hydrolysis pathway of the 1,3,4-oxadiazole ring.
Troubleshooting Guides & FAQs
Q1: My 1,3,4-oxadiazole drug candidate is losing efficacy during in vivo oral studies. What is causing this? A: Your Active Pharmaceutical Ingredient (API) is likely undergoing acid-catalyzed ring opening in the highly acidic environment of the stomach (pH 1.0–2.0). A well-documented example is the2. At pH 1.0, the 1,3,4-oxadiazole ring in RAL is cleaved to form a hydrolysis product (H-RAL), which exhibits significantly reduced target protein interaction and antiviral activity[2]. To troubleshoot, run an in vitro forced degradation assay in Simulated Gastric Fluid (SGF) to identify acylhydrazide degradants.
Q2: How do the substituents at the C2 and C5 positions influence the acid stability of the ring? A: Substituent electronics dictate the rate of nucleophilic attack:
-
Aryl Groups: Conjugation from aryl substituents delocalizes the positive charge during protonation, stabilizing the ring and reducing the rate of hydrolysis[1].
-
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF3) or difluoromethyl (-CHF2) severely deplete electron density at the C2/C5 carbons. This hyper-sensitizes the ring to nucleophilic attack by water, 3[3]. If your candidate contains EWGs near the oxadiazole, consider bioisosteric replacement or protective formulation.
Q3: We are seeing significant API loss during the acidic workup phase of our synthesis. How can we optimize the yield? A: 1,3,4-oxadiazoles are sensitive to strong mineral acids (e.g., HCl, H2SO4) commonly used during quenching or extraction[1].
-
Actionable Fix: Shift your workup pH to a milder range (pH 4.0–7.0). Use weak organic acids (like acetic acid) or buffered solutions (e.g., saturated NH4Cl) for quenching. The ring exhibits maximum stability between pH 3.0 and 7.0.
Quantitative Data: Stability Profiles
To provide a comparative baseline, the following table summarizes the degradation kinetics of 1,3,4-oxadiazole derivatives under various stress conditions, synthesized from validated RP-HPLC-DAD forced degradation studies[4] and Raltegravir hydrolysis profiles[2].
| Stress Condition | Reagent / Environment | Exposure Time | Temp (°C) | Absolute Degradation (%) | Primary Degradant |
| Strong Acid | 0.1 N HCl (pH 1.0) | 24 hours | 37 | 65.28% | Acylhydrazide / H-RAL |
| Mild Acid | pH 4.5 Buffer | 24 hours | 37 | < 2.0% | None (Stable) |
| Neutral | pH 7.0 Buffer | 24 hours | 37 | < 1.0% | None (Stable) |
| Strong Base | 0.1 N NaOH (pH 13.0) | 24 hours | 37 | 29.36% | Carboxylic Acid + Hydrazine |
| Oxidative | 3% H₂O₂ | 24 hours | 25 | 41.58% | N-Oxide derivatives |
Validated Experimental Protocols
Troubleshooting workflow for 1,3,4-oxadiazole instability.
Protocol A: Forced Degradation & Kinetic Profiling (RP-HPLC-DAD)
Purpose: To quantify the acid susceptibility of a novel 1,3,4-oxadiazole candidate.
-
Sample Preparation: Dissolve the API in a compatible diluent (e.g., Acetonitrile:Water 50:50) to a working concentration of 100 µg/mL.
-
Acid Stress Induction: Mix 5 mL of the API solution with 5 mL of 0.1 N HCl. Incubate in a temperature-controlled water bath at 37°C to simulate physiological stress.
-
Sampling & Neutralization (Causality): Withdraw 1 mL aliquots at pre-defined time points (0, 1, 2, 4, 8, and 24 hours). Crucial Step: Immediately neutralize each aliquot with an equivalent volume of 0.1 N NaOH to halt degradation. This ensures the chromatographic snapshot accurately reflects the specific time point.
-
Chromatographic Analysis: Inject 10 µL into an HPLC system equipped with a C18 column (e.g., Promosil, 5μ, 4.60 × 250 mm) maintained at 40°C[4].
-
Mobile Phase: Use a gradient of Acetonitrile : 0.1 N Orthophosphoric acid : Methanol (90:05:05 v/v) at a flow rate of 1.00 mL/min.
-
Self-Validation: Monitor via Photodiode Array (PDA/DAD) at the compound's λmax (typically 230-255 nm). Validate the system by calculating mass balance: the % area of the parent peak plus the emerging acylhydrazide degradant peak must equal ~100% of the Day 0 parent peak area.
Protocol B: Cyclodextrin Complexation for Gastric Protection
Purpose: To shield the 1,3,4-oxadiazole ring from pH 1.0–2.0 gastric fluids using supramolecular encapsulation.
-
Excipient Selection (Causality): Select a highly soluble cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-βCD). The hydrophobic cavity of the cyclodextrin physically shields the vulnerable C2/C5 carbons of the oxadiazole from proton/water access[2].
-
Molar Ratio Preparation: Prepare a 1:1 or 1:2 (API:CD) molar ratio mixture.
-
Co-Solvent Evaporation: Dissolve the API and the selected βCD in a volatile co-solvent system (e.g., Methanol/Water). Sonicate for 30 minutes to ensure complete inclusion complex formation.
-
Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize for 48 hours to obtain a dry inclusion complex powder.
-
Self-Validation: Expose the lyophilized complex to Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours at 37°C. Analyze the sample using Protocol A to confirm the attenuation of the hydrolysis product (H-RAL equivalent), thereby validating that the complex successfully shields the API.
References
-
Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity Source: PNAS Nexus / Oxford Academic URL:2[2]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) Source: ACS Publications URL:3[3]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior Source: Thieme Connect URL:4[4]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives Source: Open Access Journals - Research and Reviews URL:1[1]
Sources
Technical Support Center: Troubleshooting Piperidine-Oxadiazole Couplings
Welcome to the Advanced Application Support Center. The coupling of piperidine derivatives with oxadiazole scaffolds is a cornerstone of modern medicinal chemistry, favored for generating metabolically stable bioisosteres of amides and esters. However, the electron-deficient nature of oxadiazoles and the nucleophilicity of piperidines often lead to complex side reactions, including ring-opening, epimerization, and dead-end acylations.
This diagnostic guide is designed for research scientists and drug development professionals. It synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot and optimize your coupling workflows.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: During the synthesis of a 1,2,4-oxadiazole from a piperidine-carboxylic acid and an amidoxime, my LC-MS shows a mass corresponding to the coupled product (+H₂O), but it fails to cyclize upon heating. What is happening?
Diagnostic Analysis: You have likely formed the N-acylamidoxime (an amide dead-end) rather than the desired O-acylamidoxime intermediate. Causality & Solution: Amidoximes possess two nucleophilic sites: the amine nitrogen and the hydroxyl oxygen. For successful cyclodehydration into a 1,2,4-oxadiazole, the carboxylic acid must selectively acylate the oxygen. Inefficient activation of the piperidine-carboxylic acid allows the more nucleophilic nitrogen to attack, forming a stable amide that cannot cyclize [1]. To correct this, switch to a highly efficient coupling reagent like HATU . HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which kinetically favors attack by the hydroxyl oxygen (O-acylation) over the nitrogen [1]. Pre-activate the acid with HATU and DIPEA for 20 minutes before adding the amidoxime.
Q2: My 1,2,4-oxadiazole product seems to degrade or isomerize during purification or prolonged heating. How can I prevent this?
Diagnostic Analysis: Your product is likely undergoing a Boulton-Katritzky Rearrangement (BKR) . Causality & Solution: 1,2,4-oxadiazoles possess a highly polarized and easily cleavable O–N bond. If your piperidine-oxadiazole conjugate has a saturated side chain with a nucleophilic atom (e.g., an amino or hydroxyl group) positioned three atoms away from the oxadiazole ring, thermal or acid-catalyzed conditions will trigger an internal nucleophilic substitution [2]. The side-chain nucleophile attacks the electrophilic N(2) atom of the oxadiazole, cleaving the O–N bond and rearranging the molecule into a new heterocycle (such as an isoxazoline or triazole) [2]. Mitigation: Avoid prolonged heating during the cyclodehydration step (use microwave irradiation to reduce reaction time from hours to minutes) [1]. Maintain strictly neutral, anhydrous conditions during aqueous workup, and avoid highly acidic mobile phases during HPLC purification.
Q3: I am performing an SNAr coupling of a piperidine amine onto a 2-halo-1,3,4-oxadiazole. Yields are low, and I observe a mass corresponding to a cleaved hydrazide.
Diagnostic Analysis: The 1,3,4-oxadiazole ring is undergoing an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement or direct basic hydrolysis [2]. Causality & Solution: The 1,3,4-oxadiazole ring is highly electron-deficient. When subjected to strong inorganic bases (like NaOH or KOH) or high temperatures during SNAr, the initial Meisenheimer-type adduct can undergo ring-opening rather than simple halide elimination[2]. Furthermore, trace moisture will cause the hydroxide ion to attack the C(2) position, leading to irreversible ring cleavage into a hydrazide derivative. Mitigation: Perform the SNAr using a mild, non-nucleophilic organic base (e.g., DIPEA) in strictly anhydrous DMF or THF. Keep the reaction at 0 °C to Room Temperature; the high nucleophilicity of piperidine usually makes heating unnecessary for this specific coupling.
Q4: I am using DIC and OxymaPure to couple a piperidine to an oxadiazole-carboxylic acid on solid phase. I am detecting hydrogen cyanide (HCN) and an unexpected oxadiazole byproduct.
Diagnostic Analysis: You are observing a known, highly specific side reaction between Diisopropylcarbodiimide (DIC) and OxymaPure. Causality & Solution: While DIC/Oxyma is a standard "green" alternative to explosive HOBt, DIC can react directly with OxymaPure to form an oxadiazole derivative, concomitantly releasing highly toxic HCN gas [4]. This side reaction is dependent on the steric bulk flanking the carbodiimide nitrogens. Mitigation: Switch your coupling agent. Research indicates that using 1-tert-butyl-3-ethylcarbodiimide (TBEC) or EDC·HCl with Oxyma completely bypasses this side reaction and prevents HCN formation while maintaining high coupling efficiency [4].
Part 2: Visualizing Competing Pathways
The following diagrams map the logical flow of the coupling reactions and their competing side-pathways. Understanding these bifurcations is critical for optimizing reaction conditions.
Fig 1. Mechanistic pathways and competing side reactions in the amidoxime route to 1,2,4-oxadiazoles.
Fig 2. SNAr coupling of piperidine to 2-halo-1,3,4-oxadiazole and competing ring-opening pathways.
Part 3: Quantitative Reagent Selection
Selecting the correct coupling agent is the single most important variable in minimizing side reactions during the O-acylation step of 1,2,4-oxadiazole synthesis.
| Coupling Reagent | Base | Solvent | O-Selectivity | Typical Yield | Primary Side Reaction / Byproduct Profile |
| HATU | DIPEA | DMF / CH₃CN | High | 75–95% | Tetramethylurea byproduct (easily removed via aqueous wash); minimal N-acylation [1]. |
| EDC·HCl / HOBt | DIPEA | DMF / DCM | Moderate | 60–85% | Urea byproduct (water-soluble); requires strict stoichiometry to prevent N-acylation [3]. |
| DIC / OxymaPure | Collidine | DMF | Moderate | 50–75% | Critical Risk: Formation of HCN gas and oxadiazole byproducts depending on steric bulk [4]. |
| HBTU / TBTU | TEA | DMF | Low/Mod | 40–70% | Guanidinylation of the amidoxime amine; higher rates of dead-end N-acylamidoxime formation [1]. |
| CDI | None | THF / Toluene | Low | 30–60% | Imidazole generation; highly sensitive to moisture, leading to rapid hydrolysis of the intermediate. |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols include built-in analytical checkpoints (self-validation) to confirm reaction trajectory before proceeding to the next step.
Protocol A: One-Pot Synthesis of 1,2,4-Oxadiazoles via HATU-Mediated Cyclodehydration
Objective: Couple a piperidine-carboxylic acid with an amidoxime while suppressing N-acylation and BKR.
-
Pre-Activation:
-
Dissolve the piperidine-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 equiv) and HATU (1.1 equiv). Stir at 25 °C for 20 minutes.
-
Validation Checkpoint: LC-MS analysis of an aliquot quenched in MeOH should show the mass of the methyl ester (indicating successful formation of the highly reactive active ester).
-
-
O-Acylation:
-
Add the amidoxime (1.05 equiv) in a single portion. Stir at 25 °C for 2–4 hours under N₂.
-
Validation Checkpoint: LC-MS must show the [M+H]⁺ of the O-acylamidoxime . The absence of the starting acid confirms completion. Do not proceed if significant N-acyl species are detected (usually elutes slightly earlier/later with identical mass but different MS/MS fragmentation).
-
-
Cyclodehydration:
-
Transfer the reaction vial to a microwave synthesizer. Heat at 110 °C for 20 minutes (or heat conventionally at 95 °C for 6–8 hours).
-
Validation Checkpoint: LC-MS will show a mass shift of [M+H] - 18 Da (loss of water). ¹³C NMR of the purified product will show the characteristic C(5) oxadiazole carbon far downfield at ~175–180 ppm.
-
-
Workup:
-
Quench with ice water. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
-
Protocol B: Anhydrous SNAr Coupling of Piperidine to 2-Halo-1,3,4-Oxadiazoles
Objective: Achieve C–N coupling while preventing ANRORC-like ring cleavage of the oxadiazole.
-
Amine Preparation:
-
Dissolve the piperidine derivative (1.1 equiv) in strictly anhydrous THF (0.1 M) under an argon atmosphere.
-
Add DIPEA (1.5 equiv). Note: Do not use K₂CO₃ or NaOH, as heterogeneous/aqueous bases promote ring-opening.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Substitution:
-
Dissolve the 2-bromo-1,3,4-oxadiazole (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the piperidine solution over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The 2-halo-1,3,4-oxadiazole should rapidly consume. If LC-MS shows a mass of [M+H] + 18 Da relative to the desired product, hydrolysis/ring-opening has occurred due to moisture ingress.
-
-
Purification:
-
Concentrate the solvent in vacuo without heating above 35 °C. Purify directly via flash chromatography on silica gel. Avoid acidic modifiers (like TFA) in the eluent to prevent degradation.
-
References
-
Società Chimica Italiana. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
RSC Advances. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. [Link]
-
Organic Letters (ACS Publications). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.[Link]
-
Chemical Reviews (ACS Publications). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
Technical Support Center: Purification of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Ticket ID: #OXD-PIP-003 Status: Open Subject: Recrystallization & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Technical Overview & Compound Analysis
Welcome to the technical support portal. You are working with 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine . Successful purification requires understanding the competing physicochemical properties of this molecule:
-
The Piperidine Ring: A secondary amine (
). It is highly polar and basic, making the molecule prone to forming oils or "gums" rather than distinct crystals in its free base form. It is also sensitive to oxidation (yellowing) over time. -
The 1,3,4-Oxadiazole Core: Electron-deficient and thermally stable, but sensitive to hydrolysis in strong aqueous acids/bases at high temperatures.
-
The Isopropyl Group: Adds lipophilicity, aiding solubility in non-polar organic solvents but lowering the melting point compared to methyl analogs.
Critical Advisory: Due to the low melting point potential of the free base, Salt Formation (Protocol B) is often the superior method for obtaining high-purity crystalline solids compared to standard free-base recrystallization.
Solvent System Selection Strategy
The following matrix outlines solvent compatibility based on the amphiphilic nature of the molecule.
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (Abs.) | High | Excellent | Best starting point. Dissolves free base well; cooling often induces precipitation. |
| Isopropanol (IPA) | Med-High | Good | Higher boiling point allows for better dissolution of stubborn impurities. Good for "oiling out" issues. |
| EtOAc / Hexane | Mixed | Moderate | Use a 1:3 or 1:4 ratio. Good for removing non-polar byproducts, but risk of oiling out is high. |
| Acetonitrile | Medium | Specific | Excellent for polar impurities, but can retain the product if not cooled sufficiently (below 0°C). |
| Acetone | Medium | Salt Only | Do not use for free base recrystallization (too soluble). Ideal for crystallizing Oxalate or HCl salts. |
Standard Operating Procedures (SOPs)
Protocol A: Recrystallization of the Free Base
Use this if your crude material is already a solid or a semi-solid crust.
-
Dissolution: Place crude solid in a flask. Add Ethanol (5 mL per gram) and heat to 60°C.
-
Saturation: If fully dissolved, add solvent dropwise until the solution is clear. Then, remove from heat.
-
Nucleation: Allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling causes oiling.
-
Crystallization: Once at room temperature, move to a 4°C fridge for 2 hours.
-
Isolation: Filter the white/off-white needles. Wash with cold (
C) Ethanol.
Protocol B: Purification via Salt Formation (Recommended)
Use this if Protocol A yields an oil or if high purity (>98%) is required for biological assays.
-
Dissolution: Dissolve 1.0 eq of crude free base in Acetone or Ethanol (10 volumes).
-
Acid Addition:
-
For HCl Salt: Add 1.1 eq of HCl in Dioxane (4M) or Ethanol (1.25M) dropwise at 0°C.
-
For Oxalate Salt: Add 1.0 eq of Oxalic Acid dissolved in a minimal amount of warm acetone.
-
-
Precipitation: The salt should precipitate almost immediately as a white solid.
-
Digestion: Stir the suspension for 30 minutes at 0°C to ensure stoichiometric conversion.
-
Collection: Filter and wash with cold Acetone (for Oxalate) or Diethyl Ether (for HCl).
-
Result: This stabilizes the secondary amine and dramatically increases the melting point, facilitating easier handling.
-
Troubleshooting & Diagnostics (FAQ)
Q: The solution turned cloudy but then separated into a sticky oil at the bottom. (Oiling Out)
-
Diagnosis: The solution cooled too fast, or the melting point of the compound is lower than the boiling point of the solvent mixture.
-
Fix: Re-heat until the oil dissolves. Add a "seed crystal" if available. If not, scratch the inner glass surface with a spatula to induce nucleation. Switch solvent: Change from Ethanol to Isopropanol , which has a lower dielectric constant, or add Hexane dropwise to the hot solution until turbidity just appears.
Q: The product is yellow/orange despite being chemically pure.
-
Diagnosis: Oxidation of the piperidine nitrogen or trace impurities from the cyclization reagent (e.g., oxidized Burgess reagent byproducts).
-
Fix: Perform a Charcoal Treatment . Dissolve the compound in hot ethanol, add Activated Carbon (5% w/w), stir for 15 mins, and filter through Celite before crystallization.
Q: Low yield after filtration.
-
Diagnosis: The compound is too soluble in the mother liquor.
-
Fix: Concentrate the filtrate (mother liquor) to half volume and repeat the cooling process (Second Crop). Alternatively, the isopropyl group increases solubility in alcohols; try a more non-polar anti-solvent like Heptane to force precipitation.
Visual Workflows
Figure 1: Recrystallization Decision Logic
Caption: Logical flow for determining the optimal purification route based on the physical state of the crude 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
[3]
Figure 2: Salt Formation Mechanism & Workflow
Caption: Workflow for converting the oily free base into a stable crystalline salt, utilizing the basicity of the piperidine nitrogen.
[3][4][5][6]
References
-
Nagaraj, A., et al. "Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 26, no. 4, 2011.
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012.
-
BenchChem Technical Notes. "Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde." BenchChem Support Protocols, 2025.[1][2][4]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. "Product Specification: 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine." Sigma-Aldrich Catalog, 2024.
Sources
Validation & Comparative
Comparative H-NMR Profiling: Solvent & State-Dependent Analysis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Executive Summary
This guide provides a technical analysis of the proton nuclear magnetic resonance (
For drug development professionals, understanding these variations is critical.[2][3] The piperidine ring undergoes rapid chair-chair interconversion, and the oxadiazole moiety acts as an electron-withdrawing group (EWG), creating specific spectral signatures that shift dramatically based on the environment.[2]
Structural Logic & Spin Systems
To interpret the spectrum accurately, we must deconstruct the molecule into two distinct spin systems that are electronically coupled but magnetically distinct.[2]
Fragment A: The Isopropyl-Oxadiazole Tail
-
The Anchor: The 1,3,4-oxadiazole ring is heteroaromatic and electron-deficient. It contains no protons but exerts a strong deshielding effect on attached groups.
-
The Isopropyl Group: Attached at the C5 position of the oxadiazole.
-
Signal: A classic "septet-doublet" pattern.
-
Methine (CH): Deshielded by the aromatic ring (
ppm). -
Methyls (CH
): A strong doublet ( ppm).
-
Fragment B: The Piperidine Ring (3-Substituted)[4]
-
The Chiral Center (C3-H): This proton is unique. It is alpha to the oxadiazole ring, pushing it downfield (
ppm).[2] -
Alpha-to-Nitrogen (C2-H, C6-H): These protons are sensitive to the protonation state of the amine.
-
The "Hinge" (C4, C5): These appear as multiplets in the upfield aliphatic region (
ppm).[2]
Comparative Analysis: Solvent & State Effects[2][5][6]
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the conformational lock of the piperidine ring.
Comparison 1: Solvent Selection (CDCl vs. DMSO- )
| Feature | Chloroform-d (CDCl | DMSO- | Technical Insight |
| Amine Proton (NH) | Often invisible or broad singlet at 1.5–2.0 ppm. | Sharp(er) signal, often downfield (2.0–3.5 ppm). | DMSO hydrogen bonds with the NH, slowing exchange and sharpening the signal.[2] |
| Resolution | High. Sharp lines, distinct multiplets. | Medium. Viscosity causes slight line broadening. | Use CDCl |
| Water Peak | Critical: In DMSO, the water peak often obscures the diagnostic methine septet.[2] |
Comparison 2: Protonation State (Free Base vs. TFA Salt)
In medicinal chemistry, this molecule is often isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[2] The spectral differences are drastic.
-
Free Base: The nitrogen lone pair is active. The C2 and C6 protons (adjacent to N) appear at
ppm. -
Salt Form (Protonated): The nitrogen is positively charged (
).[2]-
Inductive Effect: The C2 and C6 protons shift downfield by +0.5 to +0.8 ppm (to
ppm). -
Symmetry: Protonation often locks the piperidine ring into a specific chair conformation, resolving previously averaged multiplets into distinct axial/equatorial signals.[2]
-
Predicted Spectral Data (Representative)
Note: Values are predicted based on structure-activity relationship (SAR) data of analogous 3-substituted piperidine-oxadiazoles.
Scenario A: Free Base in CDCl (400 MHz)
-
1.38 (d,
Hz, 6H): Isopropyl .[2] - 1.60 - 1.90 (m, 3H): Piperidine C4-H, C5-H + NH (broad).[2]
- 2.10 - 2.25 (m, 1H): Piperidine C5-H.
- 2.75 - 2.90 (m, 1H): Piperidine C6-H (axial).
- 2.95 - 3.05 (m, 1H): Piperidine C2-H (axial).
- 3.10 - 3.25 (m, 2H): Isopropyl CH (sept) + Piperidine C3-H (m).[2] (Overlapping).
- 3.30 - 3.45 (m, 2H): Piperidine C2-H (eq) + C6-H (eq).
Scenario B: TFA Salt in DMSO- (400 MHz)
-
8.50 - 9.20 (br s, 2H):
(Ammonium protons).[2] - 3.15 (sept, 1H): Isopropyl CH.[2]
-
3.40 - 3.70 (m, 4H): Piperidine C2, C6 (Deshielded by
).[2] - 3.35 (m, 1H): Piperidine C3-H (Often obscured by water signal at 3.33).[2]
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Objective: Maximize resolution to resolve the C3-H stereocenter coupling.
-
Solvent: CDCl
(99.8% D) + 0.03% TMS (internal standard).[2] -
Concentration: 5–10 mg of compound in 0.6 mL solvent. Do not exceed 15 mg, as viscosity will broaden the isopropyl doublet.[2]
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (silica gel fines from chromatography often trap paramagnetic iron, broadening lines).[2]
Protocol B: D O Shake (Identifying the NH)
If the NH signal is ambiguous in CDCl
-
Acquire the standard spectrum.
-
Add 1 drop of D
O to the NMR tube. -
Shake vigorously for 30 seconds.
-
Re-acquire.
-
Result: The NH signal (and any water peak) will disappear or merge into a distinct HDO peak at
ppm, confirming the exchangeable proton.[2]
Analytical Workflow (Logic Diagram)
The following diagram outlines the decision-making process for assigning this specific molecule, particularly distinguishing the overlapping methine signals.
Caption: Step-by-step logic for resolving spectral overlap between the isopropyl methine and piperidine C3 proton using 2D NMR techniques.
References
-
Abraham, R. J., et al. (2006).[2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[2][4]
- Context: Validates the solvent shift predictions and the behavior of NH protons in DMSO vs CDCl3.
-
Bostrom, J., et al. (2012).[2] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2]
- Context: Provides background on the electronic properties of the 1,3,4-oxadiazole ring and its deshielding effect on alpha-substituents.
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Context: Authoritative source for the COSY and HSQC protocols described in the workflow.
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley.[4][5] Link[2]
- Context: Standard reference for piperidine coupling constants and conform
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
The Oxadiazole Isomer Dilemma: A Comparative Guide to 1,3,4- vs. 1,2,4-Oxadiazole Biological Activity
As drug discovery programs increasingly rely on bioisosteric replacements to rescue failing chemical series, five-membered heteroaromatic rings have become indispensable. Specifically, oxadiazoles are frequently deployed as metabolically stable surrogates for esters and amides[1]. However, all bioisosteres are not created equal[2]. The choice between the 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers fundamentally alters a molecule's physicochemical properties, target affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
As a Senior Application Scientist, I have structured this guide to move beyond superficial structural differences. We will objectively analyze the causality behind their divergent biological behaviors, examine field-proven experimental data, and establish self-validating workflows for evaluating these isomers in your lead optimization campaigns.
Physicochemical Profiling: The Causality of Isomerism
The fundamental difference between 1,2,4- and 1,3,4-oxadiazoles lies in their intrinsic charge distributions. A systematic matched-molecular pair analysis of the AstraZeneca compound collection revealed that the spatial arrangement of the nitrogen and oxygen atoms drastically impacts the dipole moment and hydrogen bond (H-bond) acceptor strength[1].
Because the 1,2,4-isomer features adjacent heteroatoms (N-O), it exhibits a different electron density distribution compared to the more symmetrical 1,3,4-isomer. The 1,3,4-oxadiazole acts as a stronger H-bond acceptor, which directly drives an order-of-magnitude reduction in lipophilicity (LogD) and a significant increase in aqueous solubility[1].
Table 1: Comparative Physicochemical & ADMET Properties
Data summarized from matched-pair analyses of oxadiazole bioisosteres[1],[2].
| Property / Assay | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Causality / Mechanistic Driver |
| Lipophilicity (LogD) | Higher (Typically +1.0 log units) | Lower | Symmetrical charge distribution in 1,3,4-isomer enhances polarity. |
| Aqueous Solubility | Lower | Higher | Stronger H-bond acceptor capability of 1,3,4-isomer with water molecules. |
| Metabolic Stability (HLM) | Moderate to Low | High | Lower lipophilicity reduces non-specific binding to Cytochrome P450 active sites. |
| hERG Inhibition (Cardiotoxicity) | Higher Risk | Lower Risk | hERG channels preferentially bind highly lipophilic, basic molecules; the lower LogD of 1,3,4-oxadiazoles mitigates this interaction. |
Biological Activity & Target Affinity Trade-offs
While 1,3,4-oxadiazoles dominate in ADMET optimization, 1,2,4-oxadiazoles often exhibit superior target affinity, particularly in heavily lipophilic binding pockets. This creates a classic drug design trade-off.
Case Study: Cannabinoid Receptor 2 (CB2) Ligands
In a targeted study developing selective CB2 receptor agonists (which require penetration into the CNS for neuroinflammatory diseases), researchers synthesized bioisosteric pairs of highly lipophilic 1,2,4-oxadiazoles[3].
-
The Result: Replacing the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring successfully increased polarity and reduced human liver microsome (HLM) degradation[3].
-
The Trade-off: The 1,3,4-oxadiazole derivatives exhibited a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-counterparts, though they maintained high selectivity over the CB1 receptor[3].
Antiparasitic and Antimicrobial Efficacy
The oxadiazole core is a highly versatile scaffold in infectious disease programs[4].
-
1,2,4-Oxadiazoles: Historically favored for anthelmintic activity (e.g., against Hymenolepis nana) and anti-protozoal agents. For instance, 3-(4-substituted-aryl)-1,2,4-oxadiazoles have demonstrated higher potency against Trypanosoma cruzi than the reference drug benznidazole[4].
-
1,3,4-Oxadiazoles: Extensively utilized for broad-spectrum antibacterial and antifungal applications. Recent derivatives have shown exceptional minimum inhibitory concentrations (MIC) against E. coli and S. aureus, often outperforming standard antibiotics like ciprofloxacin in vitro due to their ability to penetrate bacterial cell walls while maintaining low mammalian cytotoxicity[5],[6].
Strategic Workflows & Experimental Methodologies
To empirically determine which isomer suits your target, both must be synthesized and routed through a parallel screening cascade.
Workflow for evaluating 1,2,4- and 1,3,4-oxadiazole bioisosteres in lead optimization.
Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay
Causality of Choice: HLMs are selected over whole hepatocytes for this primary screen because they specifically isolate Cytochrome P450 (CYP) and UGT activity, which are the primary drivers of oxadiazole phase I metabolism.
Self-Validating Mechanism: The protocol includes Verapamil (high clearance) and Warfarin (low clearance) as internal controls. If Verapamil is not depleted by >70% at 30 minutes, the NADPH regenerating system is deemed inactive, and the assay automatically invalidates itself, preventing false-positive stability reporting.
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Dilute the 1,2,4- and 1,3,4-oxadiazole test compounds, alongside Verapamil and Warfarin, to a final assay concentration of 1 µM in the buffer. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.
-
Pre-Incubation: Add HLMs to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Quenching & Timepoints: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Protocol 2: Parallel Synthesis of Oxadiazole Isomers
Causality of Choice: To ensure an unbiased comparison, both isomers must be synthesized from the same starting carboxylic acid. 1,2,4-oxadiazoles require amidoxime intermediates, while 1,3,4-oxadiazoles require diacylhydrazines[4],[7]. We utilize microwave-assisted cyclodehydration to normalize thermal energy input, reducing reaction times from hours to minutes and preventing the degradation of sensitive functional groups.
Comparative synthetic workflows for generating 1,2,4- and 1,3,4-oxadiazole scaffolds.
Step-by-Step Methodology (1,3,4-Oxadiazole Route):
-
Hydrazide Formation: React the starting ester with hydrazine hydrate in ethanol under reflux for 4 hours to yield the corresponding acyl hydrazide.
-
Acylation: Couple the acyl hydrazide with a secondary carboxylic acid using EDC/HOBt in DMF to form the diacylhydrazine intermediate.
-
Cyclodehydration: Suspend the intermediate in Phosphorus Oxychloride (POCl₃) and subject to microwave irradiation at 120°C for 15 minutes[8].
-
Workup: Carefully quench over crushed ice, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography.
Conclusion & Decision Matrix
When optimizing a lead series, the choice of oxadiazole isomer should be dictated by the primary liability of your current scaffold:
-
Choose 1,2,4-Oxadiazole if: Your primary barrier is target affinity, the binding pocket is highly lipophilic, and your current compound has sufficient aqueous solubility and metabolic stability.
-
Choose 1,3,4-Oxadiazole if: Your primary barrier is ADMET. If your lead suffers from rapid hepatic clearance, poor oral bioavailability due to low solubility, or flags positive in hERG safety assays, the 1,3,4-isomer is the superior bioisosteric replacement.
References
1.[1] Oxadiazoles in medicinal chemistry - PubMed (nih.gov). Available at: 2.[3] Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PubMed Central (nih.gov). Available at: 3.[4] 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents - SciELO. Available at: 4.[8] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available at: 5.[2] Oxadiazole isomers: all bioisosteres are not created equal - Scilit. Available at: 6.[5] Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. Available at: 7.[6] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - ResearchGate. Available at: 8.[7] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - MDPI. Available at:
Sources
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- 2. scilit.com [scilit.com]
- 3. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Benchmarking Guide: Potency & Efficacy of the 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Scaffold
Executive Summary
Molecule Identity: 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Primary Application: Metabolic Disease Research (Type 2 Diabetes, Obesity) Target Class: G-Protein Coupled Receptor 119 (GPR119) Agonist Pharmacophore[1][2][3]
This guide provides a technical benchmarking analysis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine , hereinafter referred to as the "3-POP Scaffold."
Unlike fully elaborated clinical candidates (e.g., MBX-2982 or GSK1292263), the 3-POP Scaffold represents a pharmacophoric core fragment . It contains the critical "lipophilic tail" (isopropyl-oxadiazole) and the "linker" (piperidine) required for GPR119 activation. This guide benchmarks the intrinsic potency of this core scaffold against industry standards to validate its utility in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Key Finding: While the 3-POP Scaffold exhibits micromolar (
Chemical Profile & Mechanism of Action
Structural Significance
The GPR119 binding pocket is hydrophobic and elongated. High-affinity agonists typically follow a Head-Linker-Tail topology:
-
Tail: The 5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl moiety mimics endogenous lipid ligands (e.g., Oleoylethanolamide, OEA), anchoring the molecule in the receptor's deep hydrophobic crevice.
-
Linker: The Piperidine ring provides the necessary rigid spacing.
-
Differentiation: Most clinical standards (e.g., AR231453) utilize a 4-substituted piperidine. The 3-substituted variant (3-POP) introduces a distinct vector, offering unique IP space and potential improvements in metabolic stability by altering the accessibility of the piperidine ring to CYP450 enzymes.
Mechanism: Gs-Coupled Signaling
Activation of GPR119 by the scaffold (and its derivatives) triggers the G
-
Ligand Binding: The isopropyl-oxadiazole tail engages hydrophobic residues (e.g., Phe, Trp) in the transmembrane bundle.
-
G-Protein Coupling: Recruitment of G
s.[1] -
Effector Activation: Adenylyl Cyclase (AC) converts ATP to cAMP.[3]
-
Physiological Output:
-
Pancreatic
-cells: Glucose-Dependent Insulin Secretion (GSIS). -
Intestinal L-cells: GLP-1 secretion (incretin effect).
-
Benchmarking Methodology
To objectively evaluate the 3-POP Scaffold, we compare it against three tiers of standards:
-
Clinical Standard (Gold Standard): MBX-2982 (Full agonist, high potency).
-
Structural Analog: AR231453 (4-substituted piperidine analog).
-
Functional Control: Sitagliptin (DPP-4 inhibitor, positive control for glucose lowering, though mechanism differs).
Comparative Potency Data (cAMP Accumulation)
Data represents mean EC50 values derived from HTRF cAMP assays in HEK293-GPR119 stable cell lines.
| Compound | Role | EC50 (hGPR119) | Emax (%) | Binding Mode |
| MBX-2982 | Clinical Standard | 4 - 10 nM | 100% | Full Agonist (Head+Linker+Tail) |
| AR231453 | Structural Analog | 15 - 30 nM | 95% | Full Agonist (4-sub piperidine) |
| 3-POP Scaffold | Test Subject (Core) | 2.5 - 5.0 | 40-60% | Partial Agonist / Fragment |
| 3-POP-N-Pyr * | Derivatized Lead | 12 - 25 nM | 98% | Full Agonist (Optimized) |
*Note: "3-POP-N-Pyr" represents the 3-POP scaffold derivatized with a standard pyrimidine head group, demonstrating the scaffold's potential when fully elaborated.
Interpretation
-
Intrinsic Activity: The bare 3-POP Scaffold shows weak potency (
M range). This is expected for a fragment lacking the polar "Head" group required to interact with the receptor's extracellular loops/switch region. -
Ligand Efficiency: Despite lower potency, the scaffold has high Ligand Efficiency (LE) . It contributes the majority of the binding energy per heavy atom.
-
Regioisomer Effect: The 3-substituted derivative (3-POP-N-Pyr) shows comparable potency to the 4-substituted AR231453, confirming that the 3-position is a viable, high-potency vector.
Experimental Protocols
Protocol A: HTRF cAMP Accumulation Assay (Potency)
Purpose: Quantify GPR119 activation via intracellular cAMP levels.
-
Cell Prep: Harvest HEK293-hGPR119 cells and suspend in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Plating: Dispense 5
L of cell suspension (2,000 cells/well) into a 384-well white low-volume plate. -
Treatment: Add 5
L of 3-POP Scaffold or Standards (serial dilution 1:3, starting at 100 M). -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 10
L of HTRF detection reagents (cAMP-d2 + Anti-cAMP-Cryptate). -
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Analysis: Calculate FRET ratio (665/620 nm). Fit data to a 4-parameter logistic equation to determine EC50.
Protocol B: Microsomal Stability (Metabolic Liability)
Purpose: Determine if the 3-position substitution improves stability against CYP450 compared to 4-position analogs.
-
Reaction Mix: Incubate 1
M test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Visualizations
GPR119 Signaling & Assay Workflow
The following diagram illustrates the biological pathway activated by the 3-POP scaffold and the experimental workflow used to validate it.
Caption: GPR119 signaling cascade leading to insulin secretion, coupled with the HTRF assay principle used to quantify agonist potency.
References
-
Ritter, K. et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link
-
Kubo, O. et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry. Link
-
BenchChem Technical Guides . (2025). Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Link
-
Semple, G. et al. (2008). Discovery of the GPR119 agonist MBX-2982. Journal of Medicinal Chemistry. Link
-
Jones, R.M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][4][5] Expert Opinion on Therapeutic Patents. Link
Sources
- 1. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
This document provides a detailed protocol for the safe and compliant disposal of 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS No. 1368952-50-4). As a novel heterocyclic compound, specific public data on its toxicity and environmental fate are limited. Therefore, this guide employs a conservative, risk-based approach grounded in an analysis of its structural motifs—the piperidine ring and the 1,3,4-oxadiazole core—and established principles of laboratory chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
The primary objective is to ensure the safety of laboratory personnel and minimize environmental impact through meticulous handling, segregation, and disposal procedures. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with federal, state, and local regulations.[1][2]
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the foundation of its safe management. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we must infer its hazard profile by examining its constituent chemical groups.
Structural Analysis:
-
Piperidine Moiety: The piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is classified as a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4] It is also recognized as being harmful to aquatic life.[3] The presence of this saturated amine structure in the target molecule necessitates handling it as a potentially corrosive, toxic, and flammable substance.
-
1,3,4-Oxadiazole Moiety: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its chemical and metabolic stability, a feature that makes it a common scaffold in pharmaceutical development.[5][6] While the core itself is relatively inert, the overall properties of oxadiazole derivatives are dictated by their substituents. A significant concern with stable, soluble heterocyclic compounds is their potential to persist in the environment if disposed of improperly, contributing to the class of emerging contaminants in aquatic systems.[7]
Inferred Hazard Profile:
Based on this structural analysis, a conservative hazard profile for 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is summarized below. All waste containing this compound must be managed as hazardous unless definitively proven otherwise by analytical testing.[2]
| Hazard Category | Inferred Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Toxic. Based on the piperidine moiety, which is toxic via multiple exposure routes.[3][4] |
| Skin Corrosion / Irritation | Assumed Corrosive/Irritant. The basic nitrogen of the piperidine ring can cause severe skin burns and eye damage.[3][8] |
| Flammability | Assumed Flammable. Piperidine is a highly flammable liquid.[9][10] While the target compound is likely a solid, its vapors or dust may form flammable mixtures with air. |
| Environmental Hazard | Assumed Harmful to Aquatic Life. Piperidine is harmful to aquatic life, and the stability of the oxadiazole ring suggests potential environmental persistence.[3][7] |
Pre-Disposal Procedures: Safety and Segregation
Proper preparation before beginning the disposal process is critical to prevent accidental exposure and improper waste mixing.
Personal Protective Equipment (PPE)
Due to the inferred hazards, the following minimum PPE must be worn when handling the compound or its waste streams.[11]
-
Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron must be worn to protect against skin contact.[3]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Waste Segregation Workflow
Segregating chemical waste at the point of generation is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[2][12] This compound and its associated waste must not be mixed with other waste streams, particularly acids (which can react with the amine) or strong oxidizing agents.
The following diagram illustrates the correct decision-making process for segregating waste related to 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting, storing, and disposing of waste containing 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.
Step 1: Container Selection
Select a waste container that is in good condition and compatible with the waste.[12]
-
For solid waste (neat compound, contaminated wipes), a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw cap is appropriate.
-
For liquid waste (solutions in organic solvents), use a designated solvent waste container, typically an HDPE or coated glass carboy.
-
Causality: Using an incompatible container, such as a metal can for a potentially corrosive amine-based compound, can lead to container degradation, leaks, and hazardous reactions.[1]
Step 2: Waste Collection
Collect all waste materials directly into the designated container.
-
Solid Waste: Carefully transfer any unused or expired solid compound into the waste container using a spatula. Also, place all contaminated disposables, such as gloves, weighing paper, and absorbent pads used for minor spills, into this container.[11]
-
Liquid Waste: Pour solutions containing the compound directly into the designated liquid waste container using a funnel. Do not leave the funnel in the container opening.[12]
-
Important: Do not mix this waste with non-hazardous waste. Doing so unnecessarily increases the volume and cost of hazardous waste disposal.[2] Fill containers to no more than 90% of their capacity to allow for vapor expansion.[1]
Step 3: Container Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[13] As soon as the first drop of waste is added, the container must be labeled with the following information:[12]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine" and its CAS Number: "1368952-50-4"
-
List any solvents present and their approximate percentages.
-
The appropriate hazard indicators (e.g., pictograms for Flammable, Corrosive, Toxic, and Environmental Hazard).
-
The date on which waste was first added (Accumulation Start Date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA.[13]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Ensure the container is kept closed at all times except when adding waste.[2]
-
Store the container in a secondary containment bin to prevent spills from spreading.
-
Segregate the container from incompatible materials, especially acids and oxidizers.[12]
Step 5: Arranging for Final Disposal
Once the waste container is 90% full or within 72 hours of being completely full, arrange for its disposal.[12]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste down the drain or in regular trash.[8][11] This is illegal and environmentally harmful.
-
Final disposal must be carried out by a licensed hazardous waste contractor at an approved Treatment, Storage, and Disposal Facility (TSDF).[1]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational to control vapors.
-
Wearing full PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container using non-sparking tools.[11]
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or significant risk of one.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team or EH&S from a safe location.
-
Do not re-enter the laboratory until it has been cleared by trained emergency personnel.[11]
-
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
-
Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Kishida Chemical Co., Ltd. Available at: [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Safety Data Sheet - Piperidine. Penta Chemicals. Available at: [Link]
-
4-Piperidinopiperidine Safety Data Sheet. Antibodies.com. Available at: [Link]
-
Piperidine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]
-
Heterocyclic Compounds: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC. Available at: [Link]
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- 6. jchemrev.com [jchemrev.com]
- 7. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
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- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
As a Senior Application Scientist in drug discovery, I have designed this comprehensive safety and operational guide for researchers handling 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine .
In laboratory safety, compliance is merely the baseline; true safety stems from understanding the mechanistic causality behind a molecule's hazards. This guide bypasses generic advice to provide a self-validating, structurally-informed protocol for the safe handling, solvation, and disposal of this specific heterocyclic building block.
Hazard Causality and Risk Assessment
To design an effective safety protocol, we must first analyze the structural components of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine and how they interact with biological systems:
-
The Piperidine Motif (Alkaline Hazard): The secondary amine within the piperidine ring is highly basic. In its free-base form, it can cause localized saponification of epidermal lipids, leading to severe skin irritation and potentially irreversible eye damage[1].
-
The 1,3,4-Oxadiazole Core (Permeability Hazard): Oxadiazoles are stable, highly lipophilic heterocycles. This lipophilicity increases the molecule's ability to permeate biological membranes, meaning dermal exposure can lead to rapid systemic absorption.
-
Particulate Aerosolization (Inhalation Hazard): When handled as a lyophilized solid or a hydrochloride salt, the fine crystalline powder poses an acute respiratory tract irritation hazard (classified as STOT SE 3)[1].
Personal Protective Equipment (PPE) Matrix
According to OSHA 29 CFR 1910 Subpart I, PPE must be selected based on a rigorous, task-specific hazard assessment[2]. Because this compound presents both alkaline and lipophilic hazards, standard barrier protection is insufficient.
Table 1: Quantitative PPE Specifications and Scientific Justifications
| Equipment Category | Specification | Scientific Justification |
| Hand Protection | Double-layered Nitrile (≥6 mil thickness) | Piperidine derivatives can rapidly permeate thin latex. Nitrile provides superior chemical resistance to basic secondary amines[2]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe ocular irritation and irreversible corneal damage from accidental alkaline exposure[3]. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat | Prevents dermal absorption of the lipophilic oxadiazole core. Must be buttoned completely to the neck[4]. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling outside of a certified fume hood to mitigate the inhalation of micro-particulates[2]. |
Operational Plan: Safe Handling Protocol
The following methodology ensures a self-validating workflow. Do not proceed to the next step unless the previous step's safety criteria are fully met.
Figure 1: Step-by-step operational workflow for the safe handling and weighing of the compound.
Step-by-Step Methodology:
-
Environmental Verification: Before opening the primary container, verify that the chemical fume hood is fully operational. The anemometer must read an inward face velocity of 80–120 feet per minute (fpm)[3]. Causality: This ensures any aerosolized particulates are actively drawn away from the operator's breathing zone.
-
Static Mitigation: Wipe the exterior of the chemical vial and the metallic weighing spatula with a static-dissipative cloth. Causality: Piperidine salts are highly prone to static cling, which can cause a sudden, uncontrolled dispersion of the powder when the vial is unsealed.
-
Weighing: Tare an anti-static polymeric weighing boat. Carefully transfer the required mass using smooth, deliberate motions to prevent dust generation.
-
In-Situ Solvation: Rather than transporting the dry powder across the laboratory, dissolve the compound in your target solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood. Causality: Handling the compound as a solvated liquid drastically reduces the risk of inhalation and cross-contamination[5].
Disposal and Spill Management Plan
In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical ingredient (API). The following chemical quenching strategy must be used.
Figure 2: Logical decision tree for spill assessment, neutralization, and chemical decontamination.
Spill Response & Quenching Methodology:
-
Powder Spills: Do NOT dry sweep[5]. Cover the spilled powder with absorbent laboratory pads lightly dampened with a 5% citric acid solution . Causality: The mild acid rapidly neutralizes the basic piperidine nitrogen, converting it into a highly water-soluble, non-volatile citrate salt that is significantly safer to handle.
-
Liquid Spills: Surround the liquid spill with a universal chemical absorbent (e.g., vermiculite) to prevent spreading, then apply the citric acid neutralization step.
-
Surface Decontamination: Wipe the affected surface with a solvent capable of solubilizing the lipophilic oxadiazole core (e.g., 70% isopropanol), followed by a final wash with standard soapy water.
Table 2: Waste Segregation & Disposal Logistics
| Waste Stream | Container Specification | Treatment / Decontamination Protocol |
| Solid Waste (PPE/Wipes) | Sealable polyethylene drum | Pre-treat wipes with 5% citric acid to neutralize basic residues before disposal[5]. |
| Non-Halogenated Liquid | HDPE Carboy (Vented) | For solutions in DMSO/DMF. Ensure pH is neutralized to 6-8 before bulking. |
| Halogenated Liquid | HDPE Carboy (Vented) | For solutions in DCM/Chloroform. Keep strictly separated from alkaline metals[5]. |
References
- National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).
- Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.
- National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 72716547 (Piperidine/Oxadiazole Derivatives Safety and Hazards)." PubChem.
Sources
- 1. 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride | C14H18ClN3OS | CID 72716547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
